molecular formula C35H68O5 B116919 1,3-Dipalmitin CAS No. 502-52-3

1,3-Dipalmitin

Cat. No.: B116919
CAS No.: 502-52-3
M. Wt: 568.9 g/mol
InChI Key: GFAZGHREJPXDMH-UHFFFAOYSA-N
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Description

1,3-dipalmitoylglycerol is a 1,3-diglyceride obtained by the formal acylation of positions 1 and 3 of glycerol by hexadecanoic (palmitic) acid. It is a 1,3-diglyceride and a dihexadecanoylglycerol. It is functionally related to a hexadecanoic acid.
The Expert Panel concluded that  ... Glyceryl Dipalmitate is safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment provided that the content of 1,2-diesters is not high enough to induce epidermal hyperplasia.
Glyceryl 1,3-dipalmitate has been reported in Triticum aestivum, Sciadopitys verticillata, and Sauromatum giganteum with data available.
1,3-Dipalmitin is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate
Source PubChem
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InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964531
Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
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Molecular Weight

568.9 g/mol
Source PubChem
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Physical Description

Solid
Record name Glycerol 1,3-dihexadecanoate
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CAS No.

502-52-3, 26657-95-4
Record name 1,3-Dipalmitin
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Record name Glyceryl 1,3-dipalmitate
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Record name Glyceryl dipalmitate
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Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
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Record name 2-hydroxypropane-1,3-diyl dipalmitate
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Record name Glycerol dipalmitate
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Record name GLYCERYL 1,3-DIPALMITATE
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Record name Glycerol 1,3-dihexadecanoate
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Melting Point

73 - 74 °C
Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 1,3-Dipalmitin in Oils and Fats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin, a diacylglycerol (DAG) with palmitic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone, is a naturally occurring lipid molecule found in various vegetable oils and animal fats. Its specific isomeric structure imparts unique physical and metabolic properties, making it a subject of considerable interest in the fields of food science, nutrition, and pharmaceutical development. As an intermediate in triacylglycerol metabolism, its presence and concentration can influence the physicochemical characteristics of fats and oils, such as their crystallization behavior and melting profile. Furthermore, the metabolic fate of this compound differs from that of its 1,2-isomer and triacylglycerols, with potential implications for lipid absorption and plasma lipid profiles. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathways.

Data Presentation: Quantitative Occurrence of this compound and Related Diacylglycerols

The precise quantification of this compound across a wide range of natural oils and fats is not extensively documented in publicly available literature. Most studies focus on the total diacylglycerol (DAG) content or the content of triacylglycerol species containing palmitic acid, such as 1,3-dipalmitoyl-2-oleoyl-glycerol (POP). The table below summarizes the available quantitative data for total DAGs and, where possible, specific 1,3-diacylglycerol derivatives in selected oils and fats. It is important to note that the concentration of these lipids can vary significantly based on the source, processing, and storage conditions of the oil or fat.

Oil/FatTotal Diacylglycerols (w/w %)This compound (w/w %)Related 1,3-Diacylglycerol SpeciesSource(s)
Vegetable Oils
Palm Oil (Crude)2.0 - 8.0Data not availableContains 1,3-diacylglycerols of various fatty acids.[1]
Palm Stearin (Fractionated)1.6 - 4.6Data not availablePOP-rich fractions contain reduced levels of total DAGs.[2][3]
Cocoa Butter1.1 - 1.3Data not availablePrimarily contains POP (1,3-dipalmitoyl-2-oleoyl-glycerol) at 15-19 w/w%.[3][3]
Shea ButterData not availableData not availableContains a high proportion of stearic and oleic acids.
Olive Oil~2.0 - 3.0Data not availableDiacylglycerol content varies with quality and processing.
Sunflower OilData not availableData not available
Coconut OilData not availableData not available
Animal Fats
Lard (Pork Fat)Data not availableData not available
Tallow (Beef Fat)Data not availableData not available
Milk FatData not availableData not available

Note: "Data not available" indicates that specific quantitative values for this compound were not found in the surveyed literature. The total diacylglycerol content provides an upper limit for the potential concentration of this compound.

Experimental Protocols

The accurate quantification of this compound in a complex lipid matrix requires sophisticated analytical techniques to separate it from other acylglycerol isomers and classes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the separation and quantification of diacylglycerol isomers.

1. Sample Preparation: a. Lipid Extraction: Extract the total lipids from the oil or fat sample using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture. b. Solid Phase Extraction (SPE): To isolate the diacylglycerol fraction, use a silica-based SPE cartridge. i. Condition the cartridge with n-hexane. ii. Load the lipid extract dissolved in a small volume of n-hexane. iii. Elute neutral lipids (triacylglycerols) with n-hexane:diethyl ether (95:5, v/v). iv. Elute the diacylglycerol fraction with n-hexane:diethyl ether (80:20, v/v). c. Solvent Evaporation and Reconstitution: Evaporate the solvent from the diacylglycerol fraction under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (e.g., acetonitrile/dichloromethane).

2. HPLC-ELSD Analysis:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used. For better separation of positional isomers, a silver ion (Ag+) HPLC column can be employed.[4]

  • Mobile Phase: A gradient elution is often used to separate different lipid classes. A common mobile phase system is a gradient of acetonitrile and dichloromethane.[4] For isocratic separation of DAG isomers, 100% acetonitrile can be effective.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at around 30-40°C to ensure good separation and peak shape.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C.
    • Evaporator Temperature: 30-40°C.
    • Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min.

  • Quantification: Prepare a calibration curve using a certified standard of this compound. The natural logarithm of the peak area is often plotted against the natural logarithm of the concentration for ELSD data.[4]

Protocol 2: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive method for the analysis of acylglycerols, but it requires derivatization of the free hydroxyl group.

1. Sample Preparation: a. Lipid Extraction and Fractionation: Follow the same procedure as in Protocol 1 (steps 1a and 1b) to isolate the diacylglycerol fraction. b. Silylation (Derivatization): The free hydroxyl group on the glycerol backbone must be derivatized to increase volatility for GC analysis. i. Dry the diacylglycerol fraction completely under nitrogen. ii. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. iii. Heat the mixture at 70°C for 30 minutes to ensure complete derivatization to form the trimethylsilyl (TMS) ether of this compound.[5] c. Sample Cleanup: After the reaction, evaporate the excess reagent and solvent under nitrogen and redissolve the derivatized sample in n-hexane for injection.

2. GC-FID Analysis:

  • Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.1 µm film thickness) is suitable for separating high-molecular-weight lipids.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Injector Temperature: 340-360°C.

  • Oven Temperature Program: A temperature gradient is crucial for separating different acylglycerols. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a high temperature (e.g., 350°C) at a rate of 4-5°C/min, followed by a hold period.

  • Detector Temperature: 360-370°C.

  • Quantification: Use an internal standard (e.g., triheptadecanoin) and create a calibration curve with a derivatized this compound standard.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_gc GC-FID Analysis start Oil/Fat Sample lipid_extraction Lipid Extraction (Folch Method) start->lipid_extraction spe Solid Phase Extraction (SPE) (Silica Cartridge) lipid_extraction->spe dag_fraction Diacylglycerol Fraction spe->dag_fraction hplc Reversed-Phase HPLC dag_fraction->hplc Reconstitute in mobile phase derivatization Silylation (BSTFA) dag_fraction->derivatization Dry and derivatize elsd ELSD Detection hplc->elsd quant_hplc Quantification elsd->quant_hplc gc High-Temperature GC derivatization->gc fid FID Detection gc->fid quant_gc Quantification fid->quant_gc

Caption: General experimental workflow for the analysis of this compound.

biosynthesis_pathway cluster_pathway De Novo Triacylglycerol Biosynthesis (Kennedy Pathway) g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid (1-acyl-glycerol-3-phosphate) g3p->lpa Acyl-CoA g3p->lpa GPAT pa Phosphatidic Acid (1,2-diacyl-glycerol-3-phosphate) lpa->pa Acyl-CoA lpa->pa AGPAT dag12 1,2-Diacylglycerol pa->dag12 - Pi pa->dag12 PAP tag Triacylglycerol dag12->tag Acyl-CoA dag12->tag DGAT dag13 1,3-Diacylglycerol (e.g., this compound) dag12->dag13 Acyl Migration dag12->dag13 Isomerase enzyme enzyme gpat GPAT agpat AGPAT pap PAP (Lipin) dgat DGAT isomerase Isomerase (potential)

Caption: Simplified biosynthetic pathway of di- and triacylglycerols.

Discussion of Biosynthetic Pathways

This compound, like other diacylglycerols, is an intermediate in the de novo synthesis of triacylglycerols, commonly known as the Kennedy pathway. This pathway is conserved in both plants and animals.

The synthesis begins with a glycerol-3-phosphate backbone, which undergoes two sequential acylation steps catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT), respectively. These reactions add fatty acids, such as palmitic acid, to the sn-1 and sn-2 positions, forming lysophosphatidic acid and then phosphatidic acid.

The phosphate group is then removed from phosphatidic acid by phosphatidic acid phosphatase (PAP), yielding a 1,2-diacylglycerol. This 1,2-diacylglycerol is at a critical metabolic branch point. It can be further acylated by diacylglycerol acyltransferase (DGAT) to form a triacylglycerol for energy storage.

The formation of this compound is thought to occur primarily through the isomerization or acyl migration of the more commonly synthesized 1,2-diacylglycerol intermediate. This intramolecular rearrangement can occur spontaneously or be enzyme-catalyzed, although the specific isomerases involved are not fully characterized in all organisms. While direct enzymatic synthesis of 1,3-diacylglycerols from glycerol and free fatty acids using 1,3-specific lipases has been extensively explored for industrial applications, its significance as a primary in vivo biosynthetic route in most organisms is less clear.[6][7]

Conclusion

This compound is a naturally occurring diacylglycerol found in various oils and fats, though its precise concentration is often not distinguished from total diacylglycerol content in the literature. Its presence is a result of the fundamental pathways of lipid metabolism. The analytical methods outlined in this guide provide a robust framework for researchers to accurately quantify this compound and other acylglycerol isomers, which is crucial for understanding their roles in food science, nutrition, and drug development. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader spectrum of natural lipids and to characterize the specific enzymatic machinery responsible for its synthesis and isomerization in vivo.

References

1,3-Dipalmitin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipalmitin, a diacylglycerol composed of a glycerol backbone esterified with two palmitic acid moieties at the 1 and 3 positions, is a molecule of significant interest in various scientific disciplines. This technical guide provides an in-depth overview of this compound, covering its fundamental physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological roles, particularly its involvement in cellular signaling pathways and its potential as a neuroprotective agent. Detailed experimental protocols are provided to facilitate further research and application in drug development and other life sciences fields.

Physicochemical Properties

This compound is a white solid at room temperature. Its fundamental identifiers and physical characteristics are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 502-52-3[1][2]
Molecular Formula C₃₅H₆₈O₅[1][2]
Molecular Weight 568.91 g/mol [1][2][3]
Melting Point 72-74 °C[4]
Boiling Point 628.6±22.0 °C (Predicted)[4]
Density 0.930±0.06 g/cm³ (Predicted)[4]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[4][5]
IUPAC Name (3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate[6]

Synthesis and Purification

The synthesis of this compound can be achieved through enzymatic esterification, a method favored for its specificity and milder reaction conditions compared to chemical synthesis.

Enzymatic Esterification of this compound

This protocol describes the synthesis of this compound (1,3-DPG) in a solvent-free system using a 1,3-specific lipase.

Materials:

  • Glycerol

  • Palmitic acid

  • 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • 4A molecular sieve

  • Silica gel

  • Circulating water bath

  • Stirring paddle

Protocol:

  • Reactant Preparation: Prepare a mixture with a molar ratio of palmitic acid to glycerol of 2:1.

  • Dehydration: Add a 4A molecular sieve and silica gel to the reactant mixture. The mass ratio of the molecular sieve, silica gel, and glycerol should be 1:1:1 to effectively remove the water produced during the reaction.

  • Enzyme Addition: Add the 1,3-specific lipase to the mixture. A lipase load of 15% (by weight of total reactants) is recommended.

  • Reaction: Conduct the reaction at 73 °C in a circulating water bath with constant stirring (e.g., 275 rpm) for 6 hours.[7]

  • Monitoring: The progress of the reaction can be monitored by analyzing the composition of the mixture for the content of this compound, residual free fatty acids, monoglycerides, and triglycerides.

  • Purification: The crude product, containing approximately 35% diacylglycerols (of which ~75% is the 1,3-isomer), can be further purified using techniques such as molecular distillation and solvent fractionation to remove unreacted starting materials and byproducts.[7]

Analytical Methodology

The characterization and quantification of this compound in various matrices can be performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC (NP-HPLC) is a suitable method for the analysis of this compound, particularly for in-process control during synthesis to monitor the disappearance of reactants and the appearance of the product.[8]

  • Column: A silica-based normal-phase column is typically used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is employed. It is crucial to avoid alcohols and basic modifiers in the mobile phase when analyzing related compounds like acyl chlorides that may be present as intermediates or impurities.[8]

  • Detection: An Evaporative Light Scattering Detector (ELSD) is effective for detecting non-chromophoric lipids like this compound.

Gas Chromatography (GC)

Gas chromatography can be used for the analysis of this compound, often after derivatization to increase its volatility.

  • Derivatization: Silylation is a common derivatization technique where the hydroxyl group of this compound is converted to a trimethylsilyl (TMS) ether.

  • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Biological Significance and Signaling Pathways

This compound is not merely an inert lipid but an active signaling molecule with defined biological roles, most notably in the activation of Protein Kinase C (PKC) and in conferring neuroprotective effects.

Activation of Protein Kinase C (PKC)

Diacylglycerols (DAGs) like this compound are crucial second messengers in lipid signaling pathways.[9] They are key activators of the Protein Kinase C (PKC) family of enzymes, which are involved in a multitude of cellular processes including cell proliferation, differentiation, and apoptosis.[9][10] 1,3-Dipalmitoyl glycerol has been shown to activate PKCα in vitro with a Kₐ of 3.8 μM.[11]

The activation of PKC by DAG is a critical step in signal transduction. This process typically occurs at the cell membrane and is often dependent on the presence of phosphatidylserine (PS).[10]

PKC_Activation cluster_membrane Cell Membrane PLC Phospholipase C (PLC) DAG Diacylglycerol (e.g., this compound) PLC->DAG Hydrolyzes PIP2 PIP2 PIP2->PLC Activated by receptor signaling PKC_active Active PKC DAG->PKC_active Recruits and Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocates to membrane Downstream Targets Downstream Targets PKC_active->Downstream Targets Phosphorylates PS Phosphatidylserine PS->PKC_active Co-factor

Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.
Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. Glyceryl 1,3-dipalmitate produced by Lactobacillus paracasei has been shown to possess neuroprotective effects.[12] Specifically, 1,3-dipalmitoyl glycerol (0.25-2 μM) can inhibit apoptosis and the production of reactive oxygen species (ROS) and pro-inflammatory mediators induced by oxygen-glucose deprivation and reperfusion (OGD/R) in neuronal cell lines.[11]

The proposed mechanism for this neuroprotection involves the upregulation of peroxisome proliferator-activated receptor γ (PPARγ).

Neuroprotection_Pathway OGDR Oxygen-Glucose Deprivation/Reperfusion (OGD/R) ROS Reactive Oxygen Species (ROS) Production OGDR->ROS Inflammation Pro-inflammatory Mediators OGDR->Inflammation Apoptosis Apoptosis OGDR->Apoptosis Neuronal_Protection Neuroprotection Dipalmitin This compound PPARg PPARγ Upregulation Dipalmitin->PPARg Induces PPARg->ROS Inhibits PPARg->Inflammation Inhibits PPARg->Apoptosis Inhibits

Figure 2: Proposed mechanism of neuroprotection by this compound against OGD/R-induced injury.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activation of PKC by this compound in vitro.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • This compound

  • Phosphatidylserine (PS)

  • Diacylglycerol (DAG) as a positive control

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • ATP, [γ-³²P]ATP

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter

Protocol:

  • Lipid Vesicle Preparation: Prepare lipid vesicles by mixing this compound and phosphatidylserine in chloroform. Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in buffer by sonication.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding ATP and a small amount of [γ-³²P]ATP. Incubate at 30 °C for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.

  • Quantification: If using TCA, precipitate the protein, wash the pellet, and measure the incorporated radioactivity using a scintillation counter. If using phosphocellulose paper, wash the paper to remove unincorporated ATP and then measure the radioactivity.

  • Data Analysis: Compare the PKC activity in the presence of this compound to a basal level (no activator) and a positive control (e.g., a known DAG activator).

Neuroprotection Assay using Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol outlines a method to assess the neuroprotective effects of this compound on a neuronal cell line (e.g., SH-SY5Y) subjected to OGD/R.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM)

  • Glucose-free medium

  • This compound

  • Hypoxia chamber or incubator with controlled O₂/CO₂ levels

  • Reagents for assessing cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V/PI staining), and ROS production (e.g., DCFH-DA).

Protocol:

  • Cell Culture and Treatment: Culture the neuronal cells to the desired confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 0.25-2 μM) for a specified duration (e.g., 24 hours) before inducing OGD.[11]

  • Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium. Place the cells in a hypoxic environment (e.g., 94% N₂, 5% CO₂, 1% O₂) for a period sufficient to induce cell injury (e.g., 4-6 hours).

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium containing glucose and return the cells to normoxic conditions (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay to quantify the percentage of viable cells in the control, OGD/R-only, and this compound-treated groups.

    • Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to determine the percentage of apoptotic and necrotic cells.

    • ROS Production: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Data Analysis: Compare the levels of cell death, apoptosis, and ROS production in the this compound-treated groups to the OGD/R-only group to determine the neuroprotective efficacy.

Conclusion

This compound is a multifaceted molecule with well-defined physicochemical properties and significant biological activities. Its role as a second messenger in activating Protein Kinase C underscores its importance in cellular signal transduction. Furthermore, emerging evidence of its neuroprotective effects opens promising avenues for its application in the development of novel therapeutic strategies for neurodegenerative diseases. The synthetic routes, analytical methods, and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound.

References

Solubility of 1,3-Dipalmitin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-dipalmitin in various organic solvents. Due to the limited availability of comprehensive public data, this guide summarizes the existing quantitative and qualitative solubility information and presents a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Core Concept: Solubility of this compound

This compound, a diacylglycerol with palmitic acid at the sn-1 and sn-3 positions, is a nonpolar lipid. Its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents and very low solubility in polar solvents like water. The solubility of lipids is a critical parameter in various applications, including pharmaceutical formulations, food science, and cosmetics.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that the quantitative data is limited to a few solvents and is typically provided at an unspecified room temperature unless otherwise noted.

SolventChemical ClassPolaritySolubilityData TypeSource
Dimethylformamide (DMF)AmidePolar Aprotic20 mg/mLQuantitative[1]
Dimethyl sulfoxide (DMSO)SulfoxidePolar Aprotic30 mg/mLQuantitative[1]
EthanolAlcoholPolar Protic0.25 mg/mLQuantitative[1]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous BufferPolar0.7 mg/mLQuantitative[1]
ChloroformHalogenated AlkaneNonpolarSlightly SolubleQualitative[2][3][4]
Ethyl AcetateEsterModerately PolarSlightly SolubleQualitative[2][3][4]
Water-Highly Polar2.1 x 10⁻⁵ g/LCalculated[5]

Experimental Protocol: Determination of this compound Solubility by Isothermal Equilibrium Gravimetric Method

This protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature. The method is based on creating a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute by gravimetric analysis of the supernatant.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of choice (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of ≤ 0.45 µm)

  • Glass vials with screw caps

  • Pipettes and tips

  • Evaporating dishes or pre-weighed aluminum pans

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of this compound. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker/water bath and let them stand at the experimental temperature to allow the undissolved solid to sediment.

    • To ensure complete separation of the solid phase, centrifuge the vials at a high speed.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is recommended to take the sample from the upper portion of the supernatant.

    • Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or aluminum pan. This step is critical to remove any remaining microscopic solid particles.

  • Gravimetric Analysis:

    • Place the evaporating dish with the filtered supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dried this compound residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

    • Express the solubility as mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100g ).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Sedimentation / Centrifugation B->C D Collect and filter supernatant C->D E Evaporate solvent from a known volume of supernatant D->E F Dry residue to a constant weight E->F G Calculate solubility (e.g., mg/mL) F->G

Solubility Determination Workflow

This comprehensive approach, combining the available data with a robust experimental protocol, provides researchers and drug development professionals with the necessary tools to effectively work with this compound and understand its solubility characteristics in various organic solvents.

References

An In-depth Technical Guide to the Thermal Properties and Melting Point of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and melting point of 1,3-dipalmitin (1,3-dipalmitoyl-rac-glycerol), a diacylglycerol of significant interest in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems. This document delves into the polymorphic behavior of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its thermal behavior and analytical workflows.

Introduction to the Polymorphism of this compound

This compound, like many lipids, exhibits polymorphism, the ability to exist in multiple crystalline forms, each with a distinct molecular arrangement and, consequently, different physicochemical properties. These variations in crystal structure directly impact the melting point, enthalpy of fusion, and solubility, which are critical parameters in drug formulation and stability. The primary polymorphic forms observed in triglycerides and diacylglycerols are the α (alpha), β' (beta-prime), and β (beta) forms. These forms differ in their subcell packing, with the α form being the least stable and having the lowest melting point, while the β form is the most stable with the highest melting point. The β' form is intermediate in stability and melting point.

The transitions between these polymorphic forms are influenced by factors such as temperature, cooling rate, and the presence of solvents. Understanding and controlling these transformations are paramount for ensuring the physical stability and bioavailability of pharmaceutical formulations containing this compound.

Quantitative Thermal Properties of this compound Polymorphs

Precise quantitative data for the distinct polymorphic forms of this compound are not extensively consolidated in the literature. However, based on the well-documented behavior of analogous lipids, such as tripalmitin (PPP) and other 1,3-diacylglycerols, a clear pattern of thermal properties can be anticipated. The following table summarizes the expected and reported thermal properties. It is important to note that the melting point of 73-74°C reported in databases like PubChem likely corresponds to the most stable β polymorph[1].

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)Notes
α (Alpha) LowestLowestMetastable form, typically obtained by rapid cooling from the melt.
β' (Beta-prime) IntermediateIntermediateMetastable form, often transforms to the more stable β form upon heating.
β (Beta) Highest (approx. 73-74 °C)[1]HighestThe most thermodynamically stable form.

Note: The exact melting points and enthalpies of fusion for the α and β' forms of this compound require specific experimental determination but will follow the trend of increasing value with increasing stability.

Experimental Protocols for Thermal Analysis

The characterization of the polymorphic forms of this compound and their thermal properties is primarily achieved through Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound and to study the transitions between them.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity (>99%) this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program to Generate Polymorphs:

    • To obtain the α form: Heat the sample to a temperature approximately 20°C above its final melting point (e.g., to 95°C) and hold for 10 minutes to erase any crystal memory. Then, rapidly cool the sample to a low temperature (e.g., 0°C) at a fast cooling rate (e.g., 20°C/min).

    • To obtain the β' form: Heat the sample as above. Cool the sample to a temperature just below the expected melting point of the α form and hold isothermally for a specific duration to allow for the transition to the β' form. The precise temperature and time will need to be optimized.

    • To obtain the β form: Heat the sample as above. Cool the sample slowly (e.g., 1-2°C/min) to room temperature, or hold it at a temperature just below the melting point of the β' form for an extended period to facilitate the transition to the most stable β form.

  • Analysis:

    • After the specific thermal treatments to generate the desired polymorph, heat the sample at a controlled rate (e.g., 5 or 10°C/min) from the low temperature up to a temperature above the final melting point.

    • Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic peaks corresponding to the melting of each polymorphic form and potentially exothermic peaks indicating polymorphic transitions.

    • From the thermogram, determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion) for each transition.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for identifying the different crystalline forms based on their unique diffraction patterns.

Objective: To identify the crystal structure of the different polymorphs of this compound.

Methodology:

  • Sample Preparation:

    • Prepare the different polymorphic forms of this compound using the same thermal protocols as described for the DSC analysis.

    • Gently grind the solidified sample to a fine powder using a mortar and pestle.

    • Mount the powder onto a sample holder.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source.

    • Set the instrument parameters, including the voltage and current for the X-ray tube, and the scan range (typically from 2θ = 5° to 40°).

  • Data Collection:

    • Scan the sample and record the diffraction intensity as a function of the 2θ angle.

  • Data Analysis:

    • The resulting diffractogram will show a series of peaks at specific 2θ angles.

    • The different polymorphs will have characteristic diffraction patterns:

      • α form: Typically shows a single strong, broad peak in the wide-angle region around 21.5° 2θ.

      • β' form: Usually exhibits two strong peaks in the wide-angle region, often around 21.2° and 21.8° 2θ.

      • β form: Characterized by several sharp, strong peaks in the wide-angle region, indicating a more ordered triclinic subcell.

Visualizing Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the study of this compound's thermal properties.

Polymorphic_Transitions Polymorphic Transitions of this compound Melt Molten State Alpha α Form (Metastable) Melt->Alpha Rapid Cooling Beta β Form (Stable) Melt->Beta Slow Cooling Alpha->Melt Melting BetaPrime β' Form (Metastable) Alpha->BetaPrime Heating / Time BetaPrime->Melt Melting BetaPrime->Beta Heating / Time Beta->Melt Melting

Caption: Relationship between the different polymorphic forms of this compound.

Experimental_Workflow Workflow for Thermal Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start High Purity this compound melt Melt Sample (erase thermal history) start->melt cool Controlled Cooling (fast/slow/isothermal) melt->cool polymorphs Generation of α, β', β forms cool->polymorphs dsc Differential Scanning Calorimetry (DSC) polymorphs->dsc xrd Powder X-ray Diffraction (XRD) polymorphs->xrd dsc_data Melting Points & Enthalpies of Fusion dsc->dsc_data xrd_data Crystal Structure Identification xrd->xrd_data interpretation Correlate DSC and XRD data to characterize polymorphs dsc_data->interpretation xrd_data->interpretation guide Develop Technical Guide interpretation->guide

Caption: Experimental workflow for the characterization of this compound polymorphs.

Conclusion

The thermal behavior of this compound is characterized by a rich polymorphism that significantly influences its melting point and other physical properties. A thorough understanding and precise characterization of its α, β', and β forms are critical for the successful development of stable and effective drug delivery systems. The application of analytical techniques such as Differential Scanning Calorimetry and Powder X-ray Diffraction, following detailed experimental protocols, enables the quantitative determination of the thermal properties of each polymorph and the elucidation of their transition pathways. This knowledge is indispensable for formulation scientists and researchers working with lipid-based excipients.

References

1,3-dipalmitin synonyms and alternative names

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,3-Dipalmitin

This technical guide provides a comprehensive overview of this compound, also known as 1,3-dipalmitoylglycerol, a diacylglycerol of significant interest to researchers and scientists in the field of drug development and lipid biochemistry. This document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and its role in cellular signaling pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial products. The following table summarizes its common synonyms and identifiers to aid in comprehensive literature searches and material sourcing.

Type Name/Identifier
IUPAC Name (3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate[1]
Systematic Name 1,3-Dihexadecanoylglycerol[2]
2-Hydroxypropane-1,3-diyl dipalmitate[2]
Hexadecanoic acid, 2-hydroxy-1,3-propanediyl ester[2]
Common Names This compound[2]
1,3-Dipalmitoyl-glycerol[2]
1,3-Dipalmitoylglycerin[2]
Glyceryl 1,3-dipalmitate[2]
Glycerol 1,3-dipalmitate[2]
alpha,gamma-dipalmitin[2]
CAS Number 502-52-3[2]
PubChem CID 68149[1]
ChEBI ID CHEBI:77619[2]
EC Number 207-942-3[2]
UNII 52PAE2F168[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for its handling, formulation, and experimental use.

Property Value Source
Molecular Formula C35H68O5PubChem[1]
Molecular Weight 568.91 g/mol PubChem[1]
Appearance White SolidGuidechem[3]
Melting Point 72-74 °CChemicalBook[2]
Boiling Point (Predicted) 628.6 ± 22.0 °CChemicalBook[2]
Density (Predicted) 0.930 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 12.63 ± 0.20Guidechem[3]
Solubility DMF: 20 mg/mLCayman Chemical[4]
DMSO: 30 mg/mLCayman Chemical[4]
Ethanol: 0.25 mg/mLCayman Chemical[4]
PBS (pH 7.2): 0.7 mg/mLCayman Chemical[4]
Chloroform (Slightly)ChemicalBook[2]
Ethyl Acetate (Slightly)ChemicalBook[2]

Experimental Protocols

This section provides an overview of methodologies relevant to the study of this compound, including its synthesis, analysis, and its use in biological assays.

Synthesis of 1,3-Diacylglycerols

While a specific protocol for the direct synthesis of this compound was not detailed in the immediate search results, a general and widely used chemoenzymatic approach for the synthesis of structured 1,3-diacylglycerols, such as 1,3-dioleoyl-2-palmitoylglycerol (OPO), can be adapted. This method typically involves a two or three-step process:

  • Enzymatic Synthesis of 1,3-Dioleoyl-glycerol (1,3-Dioleoin): This step utilizes a lipase, such as Novozym 435, to catalyze the reaction between glycerol and an activated form of the fatty acid, like vinyl oleate. The reaction is typically carried out at a controlled temperature (e.g., 35°C) for several hours.

  • Purification of the 1,3-Diacylglycerol Intermediate: The resulting 1,3-diacylglycerol is then purified from the reaction mixture, often achieving high purity (e.g., >98%).

  • Chemical Acylation: The purified 1,3-diacylglycerol is subsequently acylated at the sn-2 position with the desired fatty acid, in this case, palmitic acid, to yield the final structured triglyceride.

This method provides a high degree of control over the final structure of the glycerolipid.

Analytical Methods

The analysis of this compound and other diacylglycerols is crucial for purity assessment and quantification in various matrices.

  • High-Performance Liquid Chromatography (HPLC): Silver-ion HPLC (Ag-HPLC) is a powerful technique for the separation and quantification of diacylglycerol isomers. A method for the analysis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) utilizes a ChromSpher 5 Lipid column with a mobile phase of dichloromethane and acetone, coupled with an Evaporative Light Scattering Detector (ELSD). This method can effectively separate 1,3- and 1,2-diacylglycerol isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of lipids. For analysis, this compound is often derivatized, for example, by creating a trimethylsilyl (TMS) ether, to increase its volatility for GC analysis. The mass spectrum of the derivatized compound provides structural information for identification.

Protein Kinase C (PKC) Activity Assay

As a diacylglycerol, this compound is an activator of Protein Kinase C (PKC). An in vitro PKC activity assay can be performed to investigate the effect of this compound on PKC activation. A common method involves the following steps:

  • Immunoprecipitation of PKC: The specific PKC isoform of interest is immunoprecipitated from cell lysates.

  • In Vitro Kinase Assay: The immunoprecipitated PKC is incubated with a specific peptide substrate and γ-³²P-labeled ATP.

  • Detection of Phosphorylation: The transfer of the radiolabeled phosphate group from ATP to the substrate is quantified using scintillation counting or autoradiography.

Non-radioactive ELISA-based kits are also commercially available for measuring PKC activity. These assays typically use a specific antibody that recognizes the phosphorylated substrate.

Signaling Pathways

This compound, as a diacylglycerol (DAG), plays a critical role as a second messenger in intracellular signaling, primarily through the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation Pathway

The activation of conventional and novel PKC isoforms is a key event in numerous cellular processes. The binding of diacylglycerol, such as this compound, to the C1 domain of PKC is a crucial step in this pathway.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive 4. Binding PKC_active Active PKC PKC_inactive->PKC_active 5. Activation Downstream Cellular Responses (e.g., Proliferation, Gene Expression) PKC_active->Downstream 6. Phosphorylation Receptor GPCR / RTK Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding Neuroprotection_Pathway cluster_stress Cellular Stress (e.g., Ischemia-Reperfusion) cluster_signaling Signaling Cascades cluster_effects Cellular Effects Stress Ischemia-Reperfusion Injury p38 p38 MAPK Stress->p38 Activates Inflammation Inflammation p38->Inflammation Promotes Apoptosis Apoptosis p38->Apoptosis Promotes OxidativeStress Oxidative Stress p38->OxidativeStress Promotes PI3K PI3K Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates Survival Neuronal Survival CREB->Survival Promotes Dipalmitin This compound Dipalmitin->p38 Inhibits Dipalmitin->PI3K Activates

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of 1,3-dipalmitin, a specific diacylglycerol of interest in various industries, including pharmaceuticals and nutrition. The synthesis is achieved through the lipase-catalyzed esterification of glycerol and palmitic acid.

Introduction

1,3-Diacylglycerols (1,3-DAGs) are structural lipids with two fatty acid molecules esterified at the sn-1 and sn-3 positions of a glycerol backbone.[1] this compound, a 1,3-DAG containing two palmitic acid moieties, is of significant interest due to its unique physiological properties. Unlike triglycerides, 1,3-DAGs are metabolized differently and are less likely to be stored as body fat.[2] Enzymatic synthesis of 1,3-DAGs offers a highly selective and efficient alternative to chemical methods, which often lack specificity and require harsh reaction conditions.[3] Lipases, particularly those with sn-1,3 regioselectivity, are widely employed to catalyze the esterification of glycerol with fatty acids to produce 1,3-DAGs.[4][5] This protocol details a method for the synthesis of this compound using an immobilized lipase.

Key Experimental Protocols

Protocol: Enzymatic Esterification for the Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of glycerol and palmitic acid, catalyzed by an immobilized lipase such as Novozym® 435 or a lipase from Rhizomucor miehei.

Materials:

  • Glycerol (anhydrous)

  • Palmitic Acid

  • Immobilized Lipase (e.g., Novozym® 435, Lipozyme TL IM, or immobilized Rhizomucor miehei lipase)[3][6]

  • Solvent (e.g., n-hexane, or solvent-free system)[7]

  • Molecular sieves (e.g., 4A) (optional, for water removal)[3]

  • Silica gel (for purification)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Equipment:

  • Jacketed glass reactor with magnetic or overhead stirrer

  • Temperature controller/water bath

  • Vacuum pump

  • Rotary evaporator

  • Glass funnel for filtration

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reactant Preparation:

    • Accurately weigh glycerol and palmitic acid. A molar ratio of palmitic acid to glycerol of 2:1 is a common starting point.[3]

    • If using a solvent, dissolve the palmitic acid in a suitable volume of n-hexane in the reactor.

    • Add glycerol to the mixture.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrates.[6]

    • If operating in a solvent-free system, ensure the reaction temperature is above the melting point of palmitic acid to maintain a liquid state.

    • Set the reaction temperature. A common range is 60-75°C.[3][7]

    • Stir the mixture at a constant speed (e.g., 200-300 rpm).

    • If not using a vacuum, molecular sieves can be added to the reaction mixture to remove the water produced during esterification.[3] Alternatively, the reaction can be carried out under reduced pressure to facilitate water removal.[7]

    • Monitor the reaction progress by taking samples periodically and analyzing the composition using techniques like TLC or Gas Chromatography (GC).

  • Enzyme Removal:

    • Once the desired conversion is achieved (typically after several hours), stop the reaction by cooling the mixture.

    • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with solvent and reused.

  • Product Purification:

    • If a solvent was used, remove it using a rotary evaporator.

    • The crude product will contain this compound, along with unreacted substrates (glycerol, palmitic acid), monopalmitin, and tripalmitin.

    • Solvent Fractionation/Crystallization: The crude product can be purified by crystallization from a suitable solvent like n-hexane.[7] Cool the solution to induce crystallization of the desired this compound.

    • Silica Gel Column Chromatography: For higher purity, the crude product can be subjected to silica gel column chromatography.[3]

      • Dissolve the crude product in a minimal amount of a non-polar solvent like hexane.

      • Load the solution onto a silica gel column pre-equilibrated with hexane.

      • Elute the column with a gradient of hexane and ethyl acetate. The polarity of the mobile phase is gradually increased to separate the different components. Fractions can be collected and analyzed by TLC to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

  • Analysis and Characterization:

    • Confirm the purity and identity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation

Table 1: Comparison of Different Enzymatic Systems for Diacylglycerol (DAG) Synthesis

Enzyme SourceSubstratesReaction SystemKey ParametersMax DAG Yield/ContentPurity of 1,3-DAGReference
Immobilized Burkholderia cepacia lipase1,3-Dicaprylin + Oleic Acid Vinyl Estern-hexane60°C87 mol% (Structured TAG)-[7]
Immobilized Rhizomucor miehei lipaseTripalmitin + Capric Acid (Acidolysis)Not specified50-70°C, 5-15 wt% enzyme--[6]
Novozym® 435 (Candida antarctica lipase B)Glycerol + Caprylic/Capric AcidBubble Column Reactor (Solvent-free)60°C, 30 min, 5% enzyme41-44% (Crude)>99% (after two-step purification)[1]
Novozym® 435Glycerol + Vinyl OleateSolvent-free35°C, 8 h, 10% (w/v) enzyme90.8% (1,3-diolein in crude mixture)98.6% (after purification)[8]
Lipozyme TL IM (Thermomyces lanuginosus)Glycerol + Palmitic AcidNot specified73-75°C->83%[3]

Mandatory Visualization

Enzymatic_Synthesis_Workflow sub Substrates (Glycerol & Palmitic Acid) reac Enzymatic Esterification (Immobilized Lipase) sub->reac filt Filtration reac->filt enzyme Immobilized Enzyme (Recycled) filt->enzyme Separation crude Crude Product Mixture filt->crude purify Purification (Crystallization / Chromatography) crude->purify pure Pure this compound purify->pure analysis Analysis (NMR, HPLC) pure->analysis

Caption: Experimental workflow for the enzymatic synthesis and purification of this compound.

References

Application Notes and Protocols: Lipase-Catalyzed Synthesis of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dipalmitin, a specific diacylglycerol (DAG), is a crucial structured lipid with significant applications in the food and pharmaceutical industries. Its defined molecular structure, with palmitic acid at the sn-1 and sn-3 positions of the glycerol backbone, imparts unique physiological and functional properties. Enzymatic synthesis using lipases offers a highly selective and environmentally friendly alternative to traditional chemical methods, which often suffer from harsh reaction conditions and the formation of undesirable byproducts. Lipases, particularly those with sn-1,3 regioselectivity, are ideal catalysts for producing this compound with high purity and yield.

These application notes provide detailed protocols and compiled data for the lipase-catalyzed synthesis of this compound. The methodologies cover direct esterification of glycerol with palmitic acid and a two-step approach involving alcoholysis followed by esterification. This document is intended to serve as a comprehensive guide for researchers and professionals in the field of lipid chemistry and drug development.

Key Reaction Pathways

The enzymatic synthesis of this compound can be primarily achieved through two main lipase-catalyzed pathways:

  • Direct Esterification: This is a single-step reaction where glycerol is directly esterified with palmitic acid at the sn-1 and sn-3 positions.

  • Two-Step Alcoholysis and Esterification: This method involves the alcoholysis of a triglyceride (like tripalmitin) to produce a 2-monoglyceride, which is then esterified with the desired fatty acid. While more complex, this can lead to highly pure and structured triglycerides.[1][2][3]

Data Presentation: Reaction Parameters and Yields

The efficiency of lipase-catalyzed synthesis of 1,3-diacylglycerols is influenced by several factors including the choice of lipase, solvent, temperature, substrate molar ratio, and enzyme load. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Influence of Different Lipases on 1,3-Diacylglycerol (DAG) Synthesis

Lipase SourceImmobilization/FormSubstratesKey Reaction Conditions1,3-DAG Yield (%)Reference
Rhizomucor miehei (Lipozyme RM IM)ImmobilizedGlycerol & Fatty Acids from Echium plantagineum oil60°C, 1:3 glycerol:FFA molar ratio, 2.0 wt% lipase, 4h39.8[4]
Candida antarctica (Novozym 435)ImmobilizedGlycerol & Fatty Acids from Echium plantagineum oil60°C, 1:3 glycerol:FFA molar ratio, 2.0 wt% lipase, 4h68.0[4]
Alcaligenes sp. (Lipase PLG)Not specifiedGlycerol & Fatty Acids from Echium plantagineum oilNot specified35.9[4]
Burkholderia cepacia (Amano PS-D)Immobilizedsn-1,3-dicaprylin & Oleic acid vinyl estern-hexane, 60°C87 (mol%) of structured TAG[5][6]
Rhizopus delemarImmobilized on CeliteTripalmitin (for alcoholysis)Methyl-t-butyl ether95% yield of 2-monopalmitin[1]

Table 2: Optimization of Reaction Conditions for Diacylglycerol Synthesis

ParameterOptimized ValueSubstratesLipaseResulting YieldReference
Temperature60 °CGlycerol & Oleic AcidNovozym 435~40% 1,3-DAG[7]
Substrate Molar Ratio (Glycerol:FFA)1:3Glycerol & Fatty Acids from Echium plantagineum oilNovozym 43568.0 mol% 1,3-DAG[4]
Enzyme Load2.0 wt%Glycerol & Fatty Acids from Echium plantagineum oilNovozym 43588.7 mol% total DAG[4]
Reaction Time4 hoursGlycerol & Fatty Acids from Echium plantagineum oilNovozym 43588.7 mol% total DAG[4]
Solvent SystemSolvent-freeGlycerol & Fatty Acids from Echium plantagineum oilNovozym 43588.7 mol% total DAG[4]
Water Activity0.43Tripalmitin & Oleic AcidRhizomucor miehei / Rhizopus delemar78% structured triglyceride[2]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

G General Workflow for Lipase-Catalyzed this compound Synthesis cluster_reactants Reactants Glycerol Glycerol Reaction Esterification Reaction (Solvent or Solvent-free) Glycerol->Reaction PalmiticAcid Palmitic Acid PalmiticAcid->Reaction Lipase sn-1,3 Regiospecific Lipase (e.g., Lipozyme RM IM, Novozym 435) Lipase->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product Analysis Analysis (GC, HPLC, NMR) Product->Analysis

Caption: General workflow for the one-step synthesis of this compound.

G Two-Step Chemoenzymatic Synthesis of Structured Triglycerides cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Esterification Tripalmitin Tripalmitin (TP) Alcoholysis Alcoholysis Reaction Tripalmitin->Alcoholysis Ethanol Ethanol Ethanol->Alcoholysis Lipase1 sn-1,3 Lipase Lipase1->Alcoholysis Crystallization Isolation by Crystallization Alcoholysis->Crystallization MP 2-Monopalmitin (2-MP) Esterification Esterification Reaction MP->Esterification Crystallization->MP OleicAcid Oleic Acid OleicAcid->Esterification Lipase2 sn-1,3 Lipase Lipase2->Esterification OPO 1,3-Dioleoyl-2-palmitoylglycerol (OPO) Esterification->OPO

Caption: Workflow for two-step synthesis of structured triglycerides like OPO.

Experimental Protocols

Protocol 1: Direct Esterification of Glycerol and Palmitic Acid

This protocol is adapted from methodologies focusing on the direct synthesis of 1,3-diacylglycerols.[4][7]

1. Materials:

  • Glycerol

  • Palmitic Acid

  • Immobilized Lipase (e.g., Novozym 435 or Lipozyme RM IM)

  • Organic solvent (e.g., n-hexane or tert-butanol, if not a solvent-free system)

  • Molecular sieves (for water removal)

  • Reaction vessel with temperature and agitation control

2. Procedure:

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine glycerol and palmitic acid. A typical molar ratio is 1:3 (glycerol:palmitic acid).[4] For solvent-based reactions, add the chosen organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically between 2-10% (w/w) of the total substrates.[4]

  • Reaction Conditions:

    • Set the reaction temperature, commonly between 40-60°C.[4][7]

    • Maintain constant agitation to ensure proper mixing.

    • If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture to remove water produced during esterification.[5]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the formation of this compound and the consumption of substrates. Analysis can be performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the desired conversion is achieved (typically within 4-24 hours), stop the reaction by filtering out the immobilized lipase. The enzyme can often be washed and reused.

  • Product Purification: The crude product mixture will contain this compound, unreacted substrates, and byproducts like monopalmitin and tripalmitin. Purify the this compound using techniques such as molecular distillation, crystallization at low temperatures, or column chromatography.

Protocol 2: Two-Step Synthesis via Alcoholysis and Esterification

This protocol is based on the synthesis of structured triglycerides and can be adapted for this compound.[1][2][3]

Step A: Alcoholysis of Tripalmitin to 2-Monopalmitin

1. Materials:

  • Tripalmitin

  • Ethanol

  • Immobilized sn-1,3 specific lipase (e.g., lipase from Rhizomucor miehei or Rhizopus delemar)

  • Organic solvent (e.g., methyl-t-butyl ether - MTBE)

  • Reaction vessel

2. Procedure:

  • Dissolve tripalmitin in the organic solvent within the reaction vessel.

  • Add ethanol to the mixture.

  • Introduce the immobilized lipase to initiate the alcoholysis reaction.

  • Maintain the reaction at a controlled temperature with agitation for approximately 8-24 hours.[1]

  • Monitor the conversion of tripalmitin to 2-monopalmitin (2-MP).

  • After the reaction, filter to remove the lipase.

  • Isolate the 2-MP from the reaction mixture, often achieved through crystallization, yielding a product with >95% purity.[1][2]

Step B: Esterification of 2-Monopalmitin with Palmitic Acid

1. Materials:

  • Purified 2-Monopalmitin (from Step A)

  • Palmitic Acid

  • Immobilized sn-1,3 specific lipase

  • Organic solvent (e.g., n-hexane) or a solvent-free system

  • Molecular sieves

2. Procedure:

  • Combine the purified 2-MP and palmitic acid in the reaction vessel.

  • Add the immobilized lipase.

  • Control the water activity of the system, which is crucial for high yields in this step. This can be done by pre-equilibrating the reactants and enzyme at a low water activity (e.g., 0.11) and using molecular sieves.[1]

  • Conduct the esterification reaction under optimized temperature and agitation.

  • Monitor the formation of the final product.

  • Terminate the reaction by removing the lipase.

  • Purify the resulting this compound from the reaction mixture.

Conclusion

The lipase-catalyzed synthesis of this compound is a versatile and efficient method that can be tailored to achieve high yields and purity. The choice between direct esterification and a two-step approach will depend on the desired final product and the available starting materials. Careful optimization of reaction parameters such as enzyme selection, temperature, substrate ratio, and water activity is critical for successful synthesis. The protocols and data provided in these notes offer a solid foundation for the development and implementation of enzymatic processes for producing structured lipids.

References

Application Note & Protocol: Chemoenzymatic Synthesis of 1,3-Dipalmitoylglycerol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dipalmitoylglycerol (1,3-DPG) is a structured diacylglycerol (DAG) with significant applications in the food and pharmaceutical industries. Unlike naturally abundant triglycerides, 1,3-DAGs possess unique physiological properties, including the potential to reduce body weight and visceral fat accumulation. Chemoenzymatic synthesis offers a highly specific and efficient route to produce 1,3-DPG, overcoming the limitations of traditional chemical methods which often lack regioselectivity and require harsh reaction conditions. This application note provides a detailed protocol for the synthesis of 1,3-DPG via enzymatic esterification in a solvent-free system, followed by a multi-step purification process.

The synthesis strategy leverages a 1,3-specific lipase to catalyze the esterification of glycerol with palmitic acid. The regioselectivity of the enzyme directs the acylation to the sn-1 and sn-3 positions of the glycerol backbone, yielding the desired 1,3-dipalmitoyl structure. Subsequent purification steps, including molecular distillation and solvent fractionation, are crucial for isolating high-purity 1,3-DPG from the reaction mixture.

Overall Synthesis and Purification Workflow

The chemoenzymatic synthesis of 1,3-dipalmitoylglycerol is a multi-stage process that begins with the selective esterification of glycerol and palmitic acid, followed by rigorous purification to isolate the target compound.

Caption: Workflow for the chemoenzymatic synthesis and purification of 1,3-dipalmitoylglycerol.

Experimental Protocols

Materials and Reagents
  • Glycerol (≥99% purity)

  • Palmitic Acid (≥99% purity)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme TL IM)

  • 4A Molecular Sieves

  • Silica Gel

  • Hexane (analytical grade)

  • Nitrogen gas

Enzymatic Esterification in a Solvent-Free System

This protocol describes the direct esterification of glycerol and palmitic acid catalyzed by a 1,3-specific lipase.[1]

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine glycerol, palmitic acid, 4A molecular sieves, and silica gel. The recommended molar ratio of palmitic acid to glycerol is 2:1.[1] The mass ratio of 4A molecular sieve, silica gel, and glycerol should be set at 1:1:1 to effectively remove the water generated during the reaction.[1]

  • Enzyme Addition: Add the immobilized lipase, Lipozyme TL IM, at a concentration of 15% (w/w) relative to the total mass of the reactants.

  • Reaction Conditions:

    • Heat the mixture to 73°C using a circulating water bath.[1]

    • Maintain constant agitation with a stirring paddle at 275 rpm.[1]

    • Blanket the reaction with nitrogen to prevent oxidation.

    • Allow the reaction to proceed for 6 hours.[1]

  • Reaction Termination: After 6 hours, stop the reaction by filtering out the immobilized enzyme from the hot reaction mixture. The resulting liquid is the crude product, containing 1,3-DPG, unreacted substrates, and byproducts.

Purification of 1,3-Dipalmitoylglycerol

A two-step purification process involving molecular distillation and solvent fractionation is employed to achieve high purity.[2]

3.1. Three-Stage Molecular Distillation

  • First Stage: The primary goal of this stage is to remove volatile components like free fatty acids (FFAs) and monoglycerides (MAGs).[2]

    • Set the molecular distillation apparatus to an evaporation temperature of 170°C.[2]

    • Feed the crude product into the distiller under a high vacuum.

    • Collect the residue, which is now enriched in diacylglycerols (DAGs) and triacylglycerols (TAGs). The distillate contains the removed FFAs and MAGs.

3.2. Solvent Fractionation

  • Dissolution: Dissolve the residue obtained from molecular distillation in hexane. A recommended ratio is 1:40 (w/v) of residue to hexane.[2]

  • Heating: Heat the mixture to 60°C to ensure all fat crystals are dissolved.[2]

  • Crystallization: Cool the solution to 25°C and maintain this temperature for 48 hours to allow for the selective crystallization of the high-melting 1,3-DPG.[2]

  • Isolation: Separate the crystallized solid (stearin fraction) from the liquid (olein fraction) by filtration. The solid fraction contains the purified 1,3-DPG.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the typical lipid composition at each stage of the synthesis and purification process, demonstrating the effectiveness of the purification steps.[1][2]

Lipid ComponentCrude Product (%)After Molecular Distillation (%)After Solvent Fractionation (%)
1,3-Diacylglycerols (1,3-DAG) 26.2745.3183.52
1,2-Diacylglycerols (1,2-DAG) 8.7714.895.87
Monoglycerides (MAGs) 11.791.230.54
Triglycerides (TAGs) 22.6438.5710.07
Free Fatty Acids (FFAs) 30.5300

Reaction Pathway Visualization

The core of the synthesis is the regioselective enzymatic esterification of glycerol.

reaction_pathway cluster_reactants Reactants cluster_products Products glycerol Glycerol (HO-CH₂(CHOH)CH₂-OH) enzyme 1,3-Specific Lipase (Catalyst) glycerol->enzyme palmitic_acid 2x Palmitic Acid (C₁₅H₃₁COOH) palmitic_acid->enzyme dpg 1,3-Dipalmitoylglycerol water 2x Water (H₂O) enzyme->dpg enzyme->water

Caption: Enzymatic esterification of glycerol with palmitic acid to form 1,3-dipalmitoylglycerol.

References

Application Note: Quantification of 1,3-Dipalmitin using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dipalmitin, a diglyceride containing two palmitic acid chains, is a significant component in various lipid-based formulations, food products, and biological systems. Accurate quantification of this compound is crucial for quality control, formulation development, and metabolic research. This application note details a robust and sensitive method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology involves a derivatization step to convert the diglyceride into its more volatile fatty acid methyl esters (FAMEs), followed by chromatographic separation and detection.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥99%)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid.

  • Derivatization reagent: Boron trifluoride-methanol (BF3/MeOH) solution (14% w/v) or 2% H₂SO₄ in methanol.

  • Solvents: n-Hexane (GC grade), Toluene (anhydrous), Methanol (anhydrous).

  • Sodium chloride (NaCl) solution (saturated).

  • Anhydrous sodium sulfate (Na₂SO₄).

2. Standard and Sample Preparation

2.1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of toluene in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Heptadecanoic acid and dissolve it in 10 mL of toluene.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with toluene to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound into a screw-capped glass tube.

  • Dissolve the sample in a known volume of toluene.

  • Spike the sample with the internal standard to a final concentration of 10 µg/mL.

3. Derivatization Protocol (Transesterification)

This protocol converts the palmitic acid moieties of this compound into their corresponding fatty acid methyl esters (palmitate methyl esters).

  • Transfer 1 mL of the standard or sample solution into a screw-capped reaction vial.

  • Add 2 mL of BF3/MeOH reagent to the vial.[1][2]

  • Seal the vial tightly and heat at 60-70°C for 30-90 minutes in a heating block or water bath.[1][2]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.

  • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

4. GC-FID Analysis

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a flame ionization detector (FID).

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar polar capillary column is recommended for FAME analysis.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[4]

  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).[2]

  • Injection Volume: 1 µL.

  • Temperatures:

    • Injector: 250°C[2]

    • Detector (FID): 280°C[5]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/min.

      • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.[2][5]

5. Data Analysis and Quantification

  • Identify the peaks corresponding to the palmitate methyl ester and the internal standard based on their retention times compared to the standards.

  • Integrate the peak areas of the palmitate methyl ester and the internal standard.

  • Calculate the response factor (RF) for this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (Palmitate methyl ester / Internal Standard) against the concentration of this compound.

  • Quantify the amount of this compound in the samples by using the calibration curve and the peak area ratios obtained from the sample chromatograms.

Quantitative Data Summary

The following table summarizes the expected validation parameters for the quantification of this compound using the described GC-FID method. These values are based on typical performance for FAME analysis.[2][6][7]

Parameter Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing start Start: Weighing of This compound and IS dissolve Dissolution in Toluene start->dissolve spike Spiking with Internal Standard (IS) dissolve->spike add_bf3 Add BF3/Methanol spike->add_bf3 heat Heat at 60-70°C add_bf3->heat extract Liquid-Liquid Extraction with Hexane heat->extract dry Dry with Na2SO4 extract->dry inject Inject 1 µL into GC dry->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

The described GC-FID method provides a reliable and sensitive approach for the quantification of this compound. The derivatization to FAMEs allows for excellent chromatographic separation and detection. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and related industries for the accurate analysis of this compound. Method validation should be performed in the respective laboratory to ensure its suitability for the intended purpose.[8]

References

HPLC method for 1,3-dipalmitin analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Dipalmitin.

Application Note

Introduction

This compound (1,3-dipalmitoyl-glycerol) is a diacylglycerol composed of a glycerol backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions. It is a significant component in various natural fats and oils and is used as an intermediate in the synthesis of structured lipids, which have applications in the food, pharmaceutical, and cosmetic industries. Accurate quantification of this compound is crucial for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of lipids and their derivatives. This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Principle of the Method

The separation of this compound is achieved by reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Nonpolar compounds like this compound are retained longer on the column. An isocratic mobile phase, consisting of a mixture of solvents, is used to elute the compound. Due to the lack of a strong UV chromophore in lipids, detection is commonly performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), which are sensitive to changes in the bulk properties of the mobile phase or the presence of non-volatile analytes, respectively. This note focuses on a method utilizing RI detection for its simplicity and accessibility.

Chromatographic Conditions and Data

A summary of typical chromatographic conditions for the analysis of dipalmitin and related compounds is presented below.

ParameterCondition 1Condition 2
Chromatography Mode Reversed-Phase (RP) HPLCReversed-Phase (RP) HPLC
Column C18, 5 µm particle sizeNewcrom R1
Mobile Phase Acetonitrile / Chloroform / Acetic Acid (50:50:1, v/v/v)Acetonitrile (MeCN) / Water / Phosphoric Acid
Flow Rate 1.0 mL/minNot Specified
Detector Refractive Index (RI)Mass Spectrometry (MS) compatible
Retention Time (Dipalmitin) Approx. 4.5 minNot Specified
Linearity (R²) for similar lipids >0.99Not Specified

Experimental Workflow

The logical flow of the analytical process, from initial preparation to final data analysis, is outlined in the diagram below.

G cluster_prep cluster_hplc cluster_data prep Preparation std_prep Standard Preparation (Stock and Working Solutions) injection Inject Sample/Standard std_prep->injection sample_prep Sample Preparation (Dissolution in Solvent) sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., MeCN/CHCl3/AcOH) mobile_phase_prep->injection Equilibrate System hplc HPLC Analysis separation Isocratic Separation on C18 Column detection RI Detection integration Peak Integration (Retention Time & Area) detection->integration data Data Processing calibration Calibration Curve Generation (from Standards) integration->calibration quantification Quantification of this compound integration->quantification calibration->quantification

Application Notes and Protocols: 1,3-Dipalmitin as a Standard for Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin (1,3-dipalmitoylglycerol) is a diacylglycerol (DAG) containing two palmitic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. With a high purity of ≥99%, it serves as an excellent standard for the qualitative and quantitative analysis of lipids, particularly for the identification and quantification of diacylglycerols in complex biological samples.[1][2] Its well-defined structure and stability make it a reliable calibrant and internal standard for various analytical platforms, including chromatography and mass spectrometry.

This document provides detailed application notes and protocols for the use of this compound as a standard in lipid analysis, with a focus on its application in studying lipid signaling pathways relevant to metabolic diseases.

Applications

This compound is a versatile standard with applications in several areas of lipid research:

  • Internal Standard for Diacylglycerol Quantification: It has been successfully used as a standard for the identification and quantification of sn-1,3 diacylglycerols in various tissues, including skeletal muscle.

  • Feed and Food Analysis: It serves as a standard in the lipid analysis of animal feeds.

  • Lipidomics Research: In broader lipidomics studies, this compound can be used as a representative standard for the diacylglycerol class to ensure accurate and reproducible quantification.

  • Studying Lipid-Mediated Signaling Pathways: Palmitate, a key component of this compound, is an important signaling molecule implicated in various cellular processes and diseases.[3] The accumulation of diacylglycerols containing palmitate is linked to the activation of protein kinase C (PKC) and subsequent downstream signaling cascades involved in insulin resistance and inflammation.[3][4][5]

Quantitative Data

The following table summarizes typical performance characteristics for a quantitative LC-MS/MS method for diacylglycerols using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Protocol 1: Quantification of Diacylglycerols in Skeletal Muscle using this compound as an Internal Standard by LC-MS/MS

This protocol is adapted from methodologies for intramyocellular diacylglycerol analysis.[6]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Chloroform, Methanol, Isopropanol, Acetonitrile, Water (LC-MS grade)

  • Ammonium Formate, Formic Acid

  • Tissue homogenizer

  • Lyophilizer

  • LC-MS/MS system

2. Sample Preparation:

  • Excise skeletal muscle tissue and immediately freeze in liquid nitrogen.

  • Lyophilize the frozen tissue to remove water.

  • Homogenize the dried tissue in a suitable solvent.

  • Spike the homogenate with a known concentration of this compound internal standard solution.

  • Extract lipids using a modified Bligh-Dyer or Folch extraction method.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

    • Gradient: A suitable gradient to separate diacylglycerol species.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the precursor-to-product ion transitions for endogenous diacylglycerols and the this compound internal standard.

4. Data Analysis:

  • Integrate the peak areas for the endogenous diacylglycerols and the this compound internal standard.

  • Calculate the ratio of the peak area of each endogenous diacylglycerol to the peak area of the this compound internal standard.

  • Quantify the concentration of each diacylglycerol species using a calibration curve prepared with known concentrations of diacylglycerol standards.

Signaling Pathway Context: Diacylglycerol and Palmitate in Insulin Resistance

Elevated levels of saturated fatty acids, particularly palmitate, in skeletal muscle are associated with the development of insulin resistance.[4][5] Palmitate can be incorporated into diacylglycerols, which act as second messengers in various signaling pathways. An increase in intramyocellular diacylglycerol containing palmitate can lead to the activation of novel protein kinase C (nPKC) isoforms. Activated nPKC can then phosphorylate and inhibit key components of the insulin signaling pathway, such as the insulin receptor substrate 1 (IRS-1), leading to impaired glucose uptake and insulin resistance.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Skeletal Muscle Tissue Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Spiked_Homogenate Homogenate + this compound IS Homogenate->Spiked_Homogenate Spiking Lipid_Extract Lipid Extract Spiked_Homogenate->Lipid_Extract Lipid Extraction Reconstituted_Sample Reconstituted Sample Lipid_Extract->Reconstituted_Sample Drying & Reconstitution LC_MS LC-MS/MS Analysis Reconstituted_Sample->LC_MS Injection Data_Processing Data Processing LC_MS->Data_Processing Acquisition Quantification Quantification Data_Processing->Quantification Integration & Ratio Calculation

Caption: Experimental workflow for diacylglycerol quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates GLUT4 GLUT4 Transporter Palmitate Excess Palmitate DAG Diacylglycerol (DAG) (containing Palmitate) Palmitate->DAG Incorporation PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->IRS1 Inhibits PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4 Translocation to Membrane Glucose Glucose Glucose->GLUT4 Uptake Insulin Insulin Insulin->Insulin_Receptor

Caption: Palmitate-induced diacylglycerol signaling and insulin resistance.

References

Application Notes and Protocols: 1,3-Dipalmitin in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 1,3-dipalmitin in the food industry, focusing on its role as a functional lipid. Detailed experimental protocols for the characterization of food systems containing this compound are also presented.

Application Note 1: Modulation of Fat Crystallization and Texture in Food Products

Introduction: this compound, a diacylglycerol (DAG) composed of a glycerol backbone esterified with two palmitic acid molecules at positions 1 and 3, is a valuable ingredient in food science for its ability to modify the physical properties of fats and oils. Its specific molecular structure allows it to influence the crystallization behavior of triacylglycerols (TAGs), thereby altering the texture, consistency, and melting profile of various food products. This makes it a key component in the formulation of margarines, shortenings, spreads, and confectionery fats.

Functional Mechanism: The primary function of this compound in fat structuring is its ability to act as a crystal habit modifier. Due to its high melting point and symmetrical structure, it can co-crystallize with TAGs, influencing the nucleation and growth of fat crystals. This often leads to the formation of smaller, more numerous crystals, which contributes to a smoother texture and improved plasticity in fat-based products. Specifically, this compound can promote the formation of the β' polymorph in fats, which is desirable in many applications for its fine crystal network and smooth consistency.

Applications:

  • Margarines and Spreads: In margarines and spreads, this compound helps to create a desirable crystalline network that provides the necessary firmness and plasticity for good spreadability. It can also help to prevent oiling out by effectively trapping the liquid oil within the crystal matrix. The addition of diacylglycerols has been shown to improve the characteristics of various fat-based food products.[1][2]

  • Shortenings: In bakery shortenings, this compound contributes to the creaming properties and the aeration of batters and doughs. The fine crystal structure it promotes helps to incorporate and retain air bubbles, leading to a lighter and more voluminous final baked product. Bakery shortening enriched with diacylglycerol has been found to produce cakes with better physical functionality.

  • Confectionery Fats: In confectionery products like chocolate, this compound can be used to modify the rheological properties, such as viscosity and yield stress. While not a direct cocoa butter equivalent, its influence on crystallization can affect the tempering process and the final gloss and snap of the chocolate. The presence of diacylglycerols can lead to a decrease in yield stress as they coat sugar and cocoa particles.[3]

  • Oleogels: this compound can act as a structuring agent in oleogels, which are systems where a liquid oil is structured into a gel-like material. This technology is used to create low-saturated fat alternatives to traditional solid fats. Diacylglycerol-ethylcellulose oleogels have been observed to exhibit higher firmness compared to triacylglycerol-ethylcellulose oleogels.[4]

Quantitative Data:

Table 1: Effect of Diacylglycerols (DAG) on Textural Properties of Margarine

ParameterControl (Margarine)Margarine with DAGReference
Hardness (N)4.76 - 52.28Data suggests DAG can increase hardness[5]
Adhesiveness (N.s)-2.62 to -42.49DAG can increase adhesiveness[2][6]
Cohesiveness0.53 - 0.69Negative correlation with hardness[6]

Table 2: Influence of Emulsifiers (including Diacylglycerols) on Rheological Properties of Chocolate at 40°C

ParameterControl (Chocolate)Chocolate with EmulsifierReference
Casson Yield Stress (Pa)4.5Can be reduced by emulsifiers like lecithin and PGPR[3]
Casson Plastic Viscosity (Pa·s)Varies with formulationCan be reduced by emulsifiers[3][7]

Application Note 2: Emulsion Stabilization

Introduction: this compound, due to its amphiphilic nature, can function as an emulsifier, although it is more commonly used as a co-emulsifier or stabilizer in food emulsions. Its ability to position itself at the oil-water interface can help to reduce interfacial tension and form a protective barrier around dispersed droplets, thereby preventing coalescence and improving the stability of the emulsion over time.

Functional Mechanism: In oil-in-water (O/W) emulsions, the hydrophobic palmitic acid chains of this compound orient towards the oil phase, while the hydroxyl group on the glycerol backbone is exposed to the aqueous phase. This arrangement contributes to the formation of a structured interfacial layer. In water-in-oil (W/O) emulsions, the orientation is reversed. The effectiveness of this compound as an emulsion stabilizer is often enhanced when used in combination with other emulsifiers.

Applications:

  • Creams and Sauces: In food products such as creams and sauces, this compound can contribute to a stable emulsion, preventing phase separation and providing a desirable creamy texture.

  • Infant Formula: While the primary focus in infant formula is on structured lipids like 1,3-dioleoyl-2-palmitoylglycerol (OPO), the underlying diacylglycerol structure is crucial for mimicking the fat composition of human milk and aiding in fat and calcium absorption. The stability of the fat emulsion in infant formula is critical for nutrient delivery and product shelf-life.

Quantitative Data:

Table 3: Parameters for Assessing Emulsion Stability

ParameterMethodTypical Observation with Effective StabilizerReference
Droplet Size DistributionLaser DiffractionNarrow distribution with small mean droplet size over time[8][9]
Creaming Index (%)Visual Observation/TurbiscanLow creaming index over time[10][11]
Zeta Potential (mV)Electrophoretic Light ScatteringHigh absolute value indicates greater electrostatic repulsion and stability

Experimental Protocols

Protocol 1: Characterization of Fat Crystallization by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting and crystallization behavior of a fat blend containing this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the fat sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • DSC Program:

    • Heat the sample to 80°C at a rate of 10°C/min to erase any crystal memory.

    • Hold at 80°C for 10 minutes.

    • Cool the sample to -40°C at a controlled rate (e.g., 5°C/min). This generates the crystallization profile.

    • Hold at -40°C for 5 minutes.

    • Heat the sample from -40°C to 80°C at a controlled rate (e.g., 5°C/min). This generates the melting profile.

  • Data Analysis: Analyze the resulting thermograms to determine the onset, peak, and end temperatures of crystallization and melting events, as well as the enthalpy of these transitions. The solid fat content (SFC) at different temperatures can also be calculated from the melting curve.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10mg of Sample seal Seal in DSC Pan weigh->seal heat1 Heat to 80°C (10°C/min) seal->heat1 hold1 Hold at 80°C for 10 min heat1->hold1 cool Cool to -40°C (5°C/min) hold1->cool hold2 Hold at -40°C for 5 min cool->hold2 heat2 Heat to 80°C (5°C/min) hold2->heat2 thermogram Generate Thermogram heat2->thermogram analyze Determine Temperatures & Enthalpies thermogram->analyze sfc Calculate Solid Fat Content analyze->sfc

Caption: Workflow for DSC analysis of fat crystallization.

Protocol 2: Determination of Fat Crystal Polymorphism by X-Ray Diffraction (XRD)

Objective: To identify the polymorphic form(s) of the fat crystals in a sample containing this compound.

Methodology:

  • Sample Preparation: The fat sample is crystallized under controlled temperature conditions. A small amount of the crystallized fat is then placed on a sample holder.

  • XRD Analysis:

    • Use a powder X-ray diffractometer with Cu Kα radiation.

    • Scan the sample over a 2θ range of 15° to 25° for short spacings, which are indicative of the polymorphic form.

    • Typical operating conditions are 40 kV and 30 mA.

  • Data Analysis: Analyze the diffraction pattern for characteristic peaks:

    • α form: A single strong peak at approximately 4.15 Å.

    • β' form: Two strong peaks at approximately 3.8 Å and 4.2 Å.

    • β form: A single strong peak at approximately 4.6 Å.

XRD_Workflow cluster_prep Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis crystallize Crystallize Fat Sample mount Mount on Sample Holder crystallize->mount scan Scan 2θ from 15° to 25° mount->scan diffractogram Generate Diffractogram scan->diffractogram identify Identify Characteristic Peaks diffractogram->identify polymorph Determine Polymorphic Form(s) identify->polymorph TPA_Workflow cluster_params Calculate Textural Parameters prep Sample Preparation (Temper & Cut) tpa Perform Two-Bite Compression Test prep->tpa curve Generate Force-Time Curve tpa->curve hardness Hardness curve->hardness cohesiveness Cohesiveness curve->cohesiveness adhesiveness Adhesiveness curve->adhesiveness springiness Springiness curve->springiness gumminess Gumminess hardness->gumminess cohesiveness->gumminess chewiness Chewiness springiness->chewiness gumminess->chewiness

References

Application Notes: The Use of 1,3-Dipalmitin in Advanced Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dipalmitin (Glycerol 1,3-dipalmitate) is a diacylglycerol composed of a glycerol backbone with palmitic acid at the sn-1 and sn-3 positions.[1] As a solid lipid excipient, it is gaining significant attention in pharmaceutical sciences for its role in creating advanced drug delivery systems.[2] Its unique physicochemical properties, including a high melting point and stable crystalline structure, make it an excellent candidate for developing formulations like Solid Lipid Nanoparticles (SLNs). These systems are designed to enhance the bioavailability of poorly soluble drugs, offer controlled release, and improve drug stability.[2][3][4]

One of the key advantages of 1,3-diacylglycerols (DAGs) like this compound is their tendency to form stable β-form polymorphic structures. This crystalline stability can prevent the expulsion of encapsulated drugs during storage, a common issue with other lipid matrices like glyceryl monostearate (GMS) and glyceryl tripalmitate (PPP) that undergo polymorphic transformations.[3][4] This inherent stability, combined with its biocompatibility and GRAS (Generally Recognized as Safe) status, positions this compound as a promising lipid matrix for innovative drug delivery applications.[5]

Applications in Drug Delivery

This compound is primarily utilized as a core lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes while mitigating some of their respective drawbacks.[2][5]

Key applications include:

  • Encapsulation of Hydrophobic Drugs: The lipidic nature of this compound makes it ideal for encapsulating lipophilic or poorly water-soluble active pharmaceutical ingredients (APIs). The intermediate polarity of 1,3-diacylglycerols can lead to a higher drug loading capacity compared to more nonpolar triglycerides or more polar monoglycerides.[3][4]

  • Controlled and Sustained Release: The solid lipid matrix can be engineered to control the release rate of the encapsulated drug, providing a sustained therapeutic effect and reducing dosing frequency.[6]

  • Improved Stability: Formulations based on this compound exhibit excellent physical stability, preventing drug leakage and maintaining particle integrity over extended storage periods.[3][4]

  • Targeted Delivery: The surface of this compound-based nanoparticles can be functionalized. For instance, dipalmitoylated peptides can be used to anchor targeting ligands to the surface of liposomal carriers to facilitate site-specific drug delivery.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data for Solid Lipid Nanoparticles formulated with 1,3-diacylglycerols (1,3-DAGs), exemplified by studies on 1-laurin-3-palmitin (1,3-LP), and compared with other common lipid matrices.

Table 1: Physicochemical Characterization of Solid Lipid Nanoparticles (SLNs)

Lipid Matrix Particle Size (Z-average, nm) Polydispersity Index (PDI) Zeta Potential (mV)
1,3-Diacylglycerol (e.g., 1,3-LP) ~150 - 250 < 0.3 -25 to -35
Glyceryl Monostearate (GMS) ~200 - 350 < 0.3 -20 to -30
Glyceryl Tripalmitate (PPP) ~100 - 200 < 0.3 -30 to -40

Data derived from studies on 1,3-LP, a representative 1,3-diacylglycerol, show that nanoscale particles with a narrow size distribution (PDI < 0.3) can be consistently produced.[4]

Table 2: Loading Capacity and Entrapment Efficiency of a Model Hydrophobic Drug (Thymol) in SLNs

Lipid Matrix Drug Loading Capacity (% of lipid mass) Entrapment Efficiency (EE %)
1,3-Diacylglycerol (e.g., 1,3-LP) 16% > 99%
Glyceryl Monostearate (GMS) 4% > 99%
Glyceryl Tripalmitate (PPP) 12% > 99%

The intermediate polarity and stable crystalline structure of 1,3-diacylglycerols contribute to a significantly higher drug loading capacity for hydrophobic compounds compared to other common lipids.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot Microemulsion Technique

This protocol describes the formulation of SLNs using a hot microemulsion dilution method, which is effective for encapsulating thermos-stable hydrophobic drugs.

Materials and Equipment:

  • This compound (solid lipid)

  • Soybean lecithin and Tween 80 (surfactant system)

  • Active Pharmaceutical Ingredient (API), hydrophobic

  • Ethanol

  • Double distilled water

  • Magnetic stirrer with heating plate

  • Water bath

  • Vortex mixer

Methodology:

  • Preparation of Lipid Phase:

    • Weigh the required amount of this compound and the hydrophobic API.

    • Melt the lipid at a temperature approximately 10°C above its melting point (e.g., 70-75°C) under continuous stirring (500 rpm) to form a clear lipid melt.

    • Dissolve the API completely in the molten lipid.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution by dissolving the surfactant system (e.g., soybean lecithin and Tween 80 at a 3:1 mass ratio) in double distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase (70-75°C) under stirring. The mass ratio of lipid to surfactant is typically fixed, for instance, at 1:3.[4]

  • Formation of Pre-emulsion:

    • Rapidly add the hot aqueous phase to the hot lipid phase with continuous stirring.

  • Formation of Microemulsion:

    • Add ethanol dropwise to the pre-emulsion while stirring. Continue stirring for approximately 5 minutes until a transparent, homogenous microemulsion is formed.[4]

  • Formation of SLNs:

    • Rapidly disperse the hot microemulsion into cold water (2-5°C) at a volume ratio of 1:5 (microemulsion:cold water) under stirring.

    • The sudden temperature drop causes the lipid to solidify, forming a dispersion of solid lipid nanoparticles.

  • Storage:

    • Store the resulting SLN dispersion at a controlled temperature (e.g., 25°C) for further analysis.[4]

Protocol 2: Characterization of this compound SLNs

This protocol outlines the key analytical techniques for characterizing the formulated SLNs.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.

    • Record the Z-average diameter for particle size, the PDI for size distribution uniformity (a value < 0.3 is desirable), and the zeta potential to assess surface charge and colloidal stability.[4][8]

2. Entrapment Efficiency (EE %) and Drug Loading (DL %):

  • Technique: Ultracentrifugation followed by UV-Vis Spectrophotometry or HPLC.

  • Procedure:

    • Separate the free, un-encapsulated drug from the SLNs by centrifuging the dispersion using a centrifugal filter device (e.g., Amicon Ultra with a suitable molecular weight cut-off).

    • Quantify the amount of free drug in the supernatant using a validated UV-Vis or HPLC method.

    • Calculate EE% and DL% using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the drug release profile from the SLNs.[9]

Materials and Equipment:

  • SLN dispersion

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate Buffered Saline (PBS), pH 7.4, as release medium

  • Magnetic stirrer

  • Beakers

  • UV-Vis Spectrophotometer or HPLC

Methodology:

  • Place a known volume (e.g., 5 mL) of the SLN dispersion into a dialysis bag.[9]

  • Securely seal the bag and immerse it in a beaker containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4).

  • Place the beaker on a magnetic stirrer and maintain the temperature at 37°C with constant, gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 2 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[10]

  • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Drug-Excipient Compatibility Study

This protocol uses Differential Scanning Calorimetry (DSC) to assess the physical compatibility between the API and this compound.[11]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • API

  • This compound

  • Hermetic aluminum pans

Methodology:

  • Accurately weigh samples (3-5 mg) of the pure API, pure this compound, and a 1:1 physical mixture of API and this compound into separate aluminum pans.

  • Seal the pans. Use an empty sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.[12]

  • Record the heat flow as a function of temperature to obtain DSC thermograms.

  • Analysis: Compare the thermogram of the physical mixture with those of the individual components. The absence of significant shifts in the melting peaks or the appearance of new peaks in the mixture's thermogram generally indicates compatibility. A significant change suggests a potential interaction.[11]

Visualizations

G cluster_prep SLN Preparation cluster_char Characterization prep1 Lipid Phase (this compound + API) Melt at 75°C prep3 Form Pre-emulsion (Add Aqueous to Lipid) prep1->prep3 prep2 Aqueous Phase (Surfactants + Water) Heat to 75°C prep2->prep3 prep4 Form Microemulsion (Add Ethanol) prep3->prep4 prep5 Dispersion in Cold Water (2-5°C) prep4->prep5 prep6 This compound SLN Dispersion prep5->prep6 char1 Particle Size & PDI (DLS) prep6->char1 char2 Zeta Potential (ELS) prep6->char2 char3 Entrapment Efficiency (Ultracentrifugation) prep6->char3 char4 In Vitro Release (Dialysis Method) prep6->char4

Caption: Workflow for the preparation and characterization of this compound SLNs.

G cluster_samples Sample Preparation cluster_analysis Primary Analysis Method cluster_results Result Interpretation start Drug-Excipient Compatibility Assessment s1 Pure API start->s1 s2 Pure this compound start->s2 s3 Physical Mixture (1:1) API + this compound start->s3 dsc Differential Scanning Calorimetry (DSC) s1->dsc s2->dsc s3->dsc comp Thermograms Compared dsc->comp res1 Compatible comp->res1 No significant peak shifts res2 Incompatible (Further Investigation) comp->res2 Peak shifts or new peaks appear

Caption: Logical workflow for assessing drug-excipient compatibility using DSC.

References

Application Note: Analysis of 1,3-Dipalmitin Crystallization Behavior using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin, a diacylglycerol, is a critical component in various pharmaceutical and food formulations. Its crystalline structure, or polymorphism, significantly impacts the physical properties, stability, and bioavailability of the final product. Understanding and controlling the crystallization behavior of this compound is therefore essential for formulation development and quality control. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including the melting and crystallization of lipids like this compound. This application note provides a detailed protocol for analyzing the crystallization behavior of this compound using DSC, interpreting the resulting data, and understanding its polymorphic transformations.

Principle of DSC for Crystallization Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a thermal transition, such as melting or crystallization, there is an associated change in heat flow. Crystallization is an exothermic event, releasing heat, which is detected as a peak in the DSC thermogram. Conversely, melting is an endothermic event, absorbing heat, and also appears as a peak. The temperature at which these peaks occur and their integrated area provide information about the crystallization/melting temperatures and the enthalpy of the transition, respectively. Different polymorphic forms of a substance will have distinct melting points and enthalpies of fusion, allowing DSC to be used for their identification and characterization.

Data Presentation

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (kJ/mol)Notes
α (Alpha)~45108.4[1]Least stable, lowest melting point.
β' (Beta Prime)--Intermediate stability.
β (Beta)~66177.2[1]Most stable, highest melting point.

Note: The β' form is an intermediate state and its thermal properties can be more variable and difficult to isolate.

Experimental Protocols

This section outlines the detailed methodology for analyzing the crystallization behavior of this compound using DSC.

Materials and Equipment
  • This compound (high purity)

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • Aluminum DSC pans and lids

  • Hermetic press for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Nitrogen gas supply (high purity)

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for DSC Analysis of this compound cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_thermal Thermal Program cluster_analysis Data Analysis p1 Weigh 1-5 mg of this compound p2 Place in aluminum DSC pan p1->p2 p3 Hermetically seal the pan p2->p3 s3 Place sealed sample and empty reference pan in DSC cell p3->s3 s1 Calibrate DSC with indium standard s2 Set nitrogen purge gas flow (e.g., 50 mL/min) s1->s2 s2->s3 t1 Equilibrate at a temperature above melting point (e.g., 80°C) s3->t1 t2 Hold isothermally to erase thermal history (e.g., 10 min) t1->t2 t3 Cool at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., 0°C) t2->t3 t4 Hold isothermally (optional) t3->t4 t5 Heat at a controlled rate (e.g., 5°C/min) to above melting point (e.g., 80°C) t4->t5 a1 Record heat flow vs. temperature t5->a1 a2 Identify exothermic crystallization peaks on cooling a1->a2 a3 Identify endothermic melting peaks on heating a1->a3 a4 Determine peak temperatures and enthalpies a2->a4 a3->a4 polymorphic_transformation Polymorphic Transformations of this compound melt Melt alpha α-form (Metastable) melt->alpha Rapid Cooling beta_prime β'-form (Intermediate) melt->beta_prime Slow Cooling beta β-form (Stable) melt->beta Very Slow Cooling / Annealing alpha->beta_prime Heating / Aging beta_prime->beta Heating / Aging

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Enzymatic Synthesis of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-dipalmitin synthesized via enzymatic processes.

Troubleshooting Guide: Low Yield of this compound

Low yields in the enzymatic synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Issue 1: Consistently Low Conversion of Substrates

Question: We are observing a low conversion rate of our substrates (glycerol and palmitic acid or its esters), resulting in a poor yield of this compound. What are the likely causes and how can we address them?

Answer: Low substrate conversion is a common challenge that can be attributed to several factors related to the reaction conditions and components.

Potential Causes and Solutions

Potential CauseRecommended Action
Suboptimal Temperature Each lipase has an optimal temperature range for its activity. For many commonly used lipases like Novozym 435, this is typically between 50-70°C.[1] Operating outside this range can significantly decrease enzyme activity. Verify the optimal temperature for your specific lipase and ensure your reaction is maintained at that temperature.
Inadequate Enzyme Loading The amount of enzyme is critical for reaction kinetics. Insufficient enzyme will lead to a slow and incomplete reaction. Typical loadings for immobilized enzymes like Novozym 435 are in the range of 5-15% (w/w of total reactants).[1] Consider incrementally increasing the enzyme concentration to find the optimal loading for your system.
Incorrect Substrate Molar Ratio The molar ratio of acyl donors (palmitic acid/ester) to glycerol significantly influences the equilibrium of the reaction. An excess of the acyl donor is often used to drive the reaction towards the formation of di- and triglycerides. For this compound, a molar ratio of acyl donor to glycerol of around 2:1 to 3:1 is a common starting point.[1]
Poor Mass Transfer Inadequate mixing can result in poor diffusion of substrates to the active sites of the immobilized enzyme, creating mass transfer limitations. Ensure vigorous and continuous agitation throughout the reaction to maintain a homogenous suspension.
Enzyme Inhibition High concentrations of substrates, particularly glycerol or fatty acids, can sometimes inhibit the lipase.[2] Consider a stepwise addition of the inhibitory substrate to maintain a lower concentration in the reaction medium.
Suboptimal Water Activity (a_w) Water is essential for maintaining the catalytic activity of lipases, but excess water can promote hydrolysis, a competing reaction that reduces the esterification yield. The optimal water activity is a delicate balance and is lipase and solvent-dependent. It may be necessary to control the water content of the reaction system, for instance, by using molecular sieves.

Issue 2: High Proportion of Byproducts (1-Monopalmitin and Tripalmitin)

Question: Our reaction is producing a high concentration of 1-monopalmitin and tripalmitin, with a correspondingly low yield of the desired this compound. How can we improve the selectivity for this compound?

Answer: The formation of mono- and triglycerides as byproducts is a common selectivity issue in the synthesis of 1,3-diglycerides. The following strategies can help steer the reaction towards the desired product.

Potential Causes and Solutions

Potential CauseRecommended Action
Non-Specific Lipase The choice of lipase is critical. For the synthesis of this compound, a lipase with sn-1,3 regiospecificity is essential.[3][4] This ensures that the esterification primarily occurs at the outer positions of the glycerol backbone. Lipases from Rhizomucor miehei and Rhizopus delemar are known for their high sn-1,3 specificity.[5][6]
Acyl Migration Acyl migration is the process where an acyl group moves from the sn-1 or sn-3 position to the sn-2 position, leading to the formation of 1,2-diglycerides which can then be further esterified to triglycerides. This process is often promoted by high temperatures and polar solvents.[1] Consider lowering the reaction temperature and using a non-polar solvent to minimize acyl migration.
Reaction Time Prolonged reaction times can lead to the conversion of the desired this compound into tripalmitin. It is crucial to monitor the reaction progress over time (e.g., using TLC or GC) to determine the optimal time to stop the reaction, maximizing the this compound concentration before it is consumed.
Inappropriate Reaction Medium The solvent can influence both enzyme activity and selectivity. Non-polar solvents like hexane or supercritical CO2 have been shown to be effective in improving the selectivity for dipalmitin.[2] Supercritical CO2, in particular, can offer benefits in terms of enhanced mass transfer and ease of product separation.[2]

Experimental Protocols

Protocol 1: Enzymatic Esterification of Glycerol and Palmitic Acid

This protocol describes a general procedure for the synthesis of this compound via direct esterification.

Materials:

  • Glycerol

  • Palmitic Acid

  • Immobilized sn-1,3 specific lipase (e.g., Novozym 435 or Lipozyme RM IM)

  • Organic Solvent (e.g., n-hexane, t-butanol)

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel with temperature control and magnetic stirring

Procedure:

  • To the reaction vessel, add glycerol and palmitic acid in a desired molar ratio (e.g., 1:2.5).

  • Add the organic solvent to the desired concentration.

  • Add activated molecular sieves (e.g., 10% w/w of substrates) to remove the water produced during the reaction.

  • Preheat the mixture to the optimal reaction temperature for the chosen lipase (e.g., 60°C) with vigorous stirring.

  • Add the immobilized lipase (e.g., 10% w/w of substrates) to start the reaction.

  • Maintain the reaction at the set temperature with continuous stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme.

  • The solvent can be removed under reduced pressure, and the product can be purified, for example, by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using an enzymatic process over a chemical process for this compound synthesis?

A1: Enzymatic synthesis offers several advantages over chemical methods, including milder reaction conditions, which preserves the quality of heat-sensitive lipids, and high specificity, which reduces the formation of unwanted byproducts.[7][8] Enzymatic processes are also considered more environmentally friendly.[8]

Q2: How can I reuse the immobilized enzyme?

A2: After the reaction, the immobilized enzyme can be recovered by filtration. It should then be washed with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed substrates and products. The washed enzyme can then be dried under vacuum and stored for reuse. The stability and reusability of the enzyme will depend on the specific lipase and the reaction conditions used.

Q3: What is the role of the solvent in the reaction?

A3: The solvent plays multiple roles in the enzymatic synthesis of this compound. It helps to dissolve the substrates, can influence the enzyme's activity and stability, and can affect the reaction equilibrium and selectivity. The choice of solvent can also impact the ease of product purification. Non-polar solvents are often preferred to minimize acyl migration.

Q4: Can I perform the reaction in a solvent-free system?

A4: Yes, solvent-free systems are an attractive option as they simplify downstream processing and are more environmentally friendly. However, in a solvent-free system, poor mixing and high viscosity can become significant challenges, potentially leading to mass transfer limitations. Careful optimization of the reaction temperature and agitation is necessary to ensure an efficient reaction.

Q5: How does water affect the synthesis of this compound?

A5: Water is crucial for lipase activity as it maintains the enzyme's conformational flexibility. However, as this compound synthesis is an esterification reaction, water is also a byproduct. An excess of water can shift the reaction equilibrium towards hydrolysis, reducing the yield of the desired product. Therefore, controlling the water activity in the reaction medium, often by adding molecular sieves, is a key parameter for optimization.

Visualizing the Process

To better understand the key processes in this compound synthesis, the following diagrams illustrate the reaction pathway and a general troubleshooting workflow.

Enzymatic_Synthesis_Pathway cluster_reactants Reactants Glycerol Glycerol Lipase sn-1,3 Lipase Glycerol->Lipase Esterification PalmiticAcid1 Palmitic Acid PalmiticAcid1->Lipase PalmiticAcid2 Palmitic Acid PalmiticAcid2->Lipase Monopalmitin 1-Monopalmitin Lipase->Monopalmitin Dipalmitin This compound Lipase->Dipalmitin Monopalmitin->Lipase Esterification Water1 Water Monopalmitin->Water1 Water2 Water Dipalmitin->Water2

Caption: Enzymatic synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckConversion Check Substrate Conversion Start->CheckConversion CheckSelectivity Check Product Selectivity CheckConversion->CheckSelectivity High OptimizeConditions Optimize Reaction Conditions (Temp, Enzyme Load, Ratio) CheckConversion->OptimizeConditions Low OptimizeSelectivity Optimize for Selectivity (Lipase Choice, Solvent, Time) CheckSelectivity->OptimizeSelectivity Low Success Improved Yield CheckSelectivity->Success High OptimizeConditions->Success OptimizeSelectivity->Success

Caption: Troubleshooting workflow for low this compound yield.

References

challenges in the chemical synthesis of 1,3-dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical and enzymatic synthesis of 1,3-dipalmitin.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield of this compound in our reaction. What are the potential causes and how can we optimize the yield?

Answer: A low yield of this compound can stem from several factors related to reaction conditions and reagents. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

Potential Cause Recommended Action
Suboptimal Enzyme/Catalyst Activity - Enzyme Selection: The choice of lipase is critical for regioselectivity. Lipases from Rhizomucor miehei and Rhizopus delemar have shown good performance. - Catalyst Loading: Insufficient catalyst concentration can lead to incomplete reactions. For enzymatic reactions, an enzyme loading of 8-10% (w/w of total reactants) is often a good starting point.
Unfavorable Reaction Conditions - Temperature: Optimize the reaction temperature. For instance, in the enzymatic synthesis of 1,3-diolein, a precursor, 62.4°C was found to be optimal. - Solvent Choice: The solvent significantly impacts enzyme activity and substrate solubility. Methyl-t-butyl ether (MTBE) and n-hexane have been used effectively in two-step synthesis processes. - Water Activity (a_w): For enzymatic reactions, water activity is crucial. Optimal results have been achieved with lipases equilibrated to a water activity of 0.43.
Poor Substrate Molar Ratio The molar ratio of glycerol to palmitic acid (or its derivative) influences the equilibrium of the reaction. An excess of the acyl donor is often used. For the synthesis of 1,3-diolein, a substrate molar ratio (oleic acid/glycerol) of 2.4 was found to be optimal.
Inefficient Mass Transfer Inadequate mixing can result in poor contact between the substrates and the catalyst, particularly in heterogeneous systems. Ensure vigorous and consistent agitation throughout the reaction.
Issue 2: Low Purity of this compound (Presence of 1,2-Dipalmitin and Tripalmitin)

Question: Our final product is contaminated with significant amounts of 1,2-dipalmitin and tripalmitin. How can we improve the purity?

Answer: The presence of isomeric di- and triglycerides is a common challenge in the synthesis of this compound, often due to acyl migration and non-specific acylation.

Strategies to Improve Purity:

Strategy Description
Optimize Reaction Time Prolonged reaction times can lead to the formation of undesired byproducts. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint before significant side reactions occur.
Control Stoichiometry The molar ratio of reactants can influence the product distribution. Fine-tuning the ratio of glycerol to the palmitic acid source can minimize the formation of tripalmitin.
Enzyme/Catalyst Selection Employing a highly sn-1,3-regiospecific lipase is crucial for minimizing the formation of 1,2-dipalmitin and tripalmitin. Lipases from Rhizomucor miehei are known for their high 1,3-selectivity.
Post-Reaction Purification - Crystallization: This is a highly effective method for purifying this compound. The product can be crystallized from solvents like hexane, where di- and triglyceride impurities tend to be more soluble and remain in the mother liquor. - Column Chromatography: Silica gel chromatography can be used to separate this compound from its isomers and other byproducts, although it may be less scalable than crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing this compound?

A1: The primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Enzymatic synthesis, often using sn-1,3-specific lipases, is generally preferred as it offers higher regioselectivity, leading to a purer product with fewer side reactions under milder reaction conditions. A common enzymatic approach is a two-step process involving the alcoholysis of tripalmitin to 2-monopalmitin (2-MP), followed by the esterification of 2-MP with palmitic acid.

Q2: What is acyl migration and how can it be minimized?

A2: Acyl migration is an intramolecular reaction where an acyl group moves from one position on the glycerol backbone to another, for example, from the sn-2 position to the sn-1 or sn-3 position. This can lead to the formation of undesired 1,2-diglycerides from a 1,3-diglyceride. Minimizing acyl migration can be achieved by using specific immobilized lipases and carefully selecting the solvent system. For instance, using acetone as a solvent has been shown to suppress acyl migration, although it may impact the overall yield.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC): Provides quantitative data on the composition of the reaction mixture, allowing for the determination of the concentration of this compound, as well as any side products.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis of the reaction components.

Q4: What are the key parameters to consider for scaling up the synthesis of this compound?

A4: When scaling up the synthesis, several factors need careful consideration:

  • Mass and Heat Transfer: Ensuring efficient mixing and uniform temperature distribution throughout the larger reactor volume is crucial for consistent reaction rates and product quality.

  • Catalyst Stability and Reusability: For enzymatic processes, the stability of the immobilized lipase over multiple cycles becomes a critical economic factor.

  • Downstream Processing: The efficiency and scalability of purification methods, such as crystallization and filtration, need to be evaluated for larger batch sizes.

  • Solvent Handling and Recovery: The use of large volumes of organic solvents necessitates robust procedures for their safe handling and recovery.

Quantitative Data Summary

Table 1: Yield and Purity of 2-Monopalmitin (2-MP) in the First Step of a Two-Step Synthesis

Lipase SourceCarrierSolventYield (%)Purity (%)
Rhizomucor miehei (Lipozyme)Anion Exchange ResinMTBE-(8:1 mixture of 2-MP/1-MP)
Rhizomucor miehei (Lipozyme)CeliteMTBE--
Rhizopus delemar (RDL)CeliteMTBE95 (after crystallization)>95
Rhizopus javanicus (RJL)CeliteMTBE--
Rhizomucor mieheiEP 100-up to 85>95
Rhizopus delemarEP 100-up to 85>95

Table 2: Yield and Purity of the Final Structured Triglyceride Product

PrecursorAcyl DonorLipaseYield (%)Purity of Palmitic Acid at sn-2 (%)
2-MPOleic AcidRhizomucor miehei / Rhizopus delemarup to 7294
2-MPOleic AcidRhizomucor miehei / Rhizopus delemarup to 7896

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 1,3-Oloeyl-2-palmitoylglycerol (OPO) - A Representative Structured Triglyceride

This protocol is based on the synthesis of a structured triglyceride similar to this compound and illustrates the general principles.

Step 1: Alcoholysis of Tripalmitin to 2-Monopalmitin (2-MP)

  • Reaction Setup: In a temperature-controlled reactor, dissolve tripalmitin in a suitable organic solvent (e.g., methyl-t-butyl ether).

  • Enzyme Addition: Add an immobilized sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei or Rhizopus delemar). The enzyme should be pre-equilibrated to the desired water activity (e.g., 0.43).

  • Reaction Conditions: Maintain the reaction at a constant temperature with vigorous stirring. The reaction is typically fast, with complete conversion of tripalmitin within 8-24 hours.

  • Monitoring: Monitor the reaction progress by GC to follow the disappearance of tripalmitin and the formation of 2-MP.

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Product Isolation: Isolate the 2-MP from the reaction mixture, often through crystallization.

Step 2: Esterification of 2-MP with Palmitic Acid

  • Reaction Setup: Combine the purified 2-MP with palmitic acid in a suitable solvent or in a solvent-free system.

  • Enzyme Addition: Add the same sn-1,3-regiospecific lipase used in the first step.

  • Reaction Conditions: Maintain the reaction at the optimal temperature with continuous stirring. If the reaction is performed in a solvent-free system, applying a vacuum can help remove the water generated during esterification.

  • Monitoring: Monitor the formation of the final product by GC.

  • Purification: Purify the final this compound product, typically by crystallization from a solvent like hexane to remove unreacted starting materials and byproducts.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Esterification Tripalmitin Tripalmitin Reaction1 Alcoholysis Reaction Tripalmitin->Reaction1 Solvent1 Organic Solvent (e.g., MTBE) Solvent1->Reaction1 Lipase1 sn-1,3 Lipase Lipase1->Reaction1 Filtration1 Enzyme Filtration Reaction1->Filtration1 Crystallization1 Crystallization Filtration1->Crystallization1 Product1 2-Monopalmitin (2-MP) Crystallization1->Product1 Reaction2 Esterification Reaction Product1->Reaction2 PalmiticAcid Palmitic Acid PalmiticAcid->Reaction2 Lipase2 sn-1,3 Lipase Lipase2->Reaction2 Purification Purification (Crystallization) Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Caption: A generalized two-step experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound CheckCatalyst Is Catalyst Activity Optimal? Start->CheckCatalyst CheckConditions Are Reaction Conditions Favorable? CheckCatalyst->CheckConditions Yes Sol_Catalyst Select Appropriate Lipase Optimize Catalyst Loading CheckCatalyst->Sol_Catalyst No CheckRatio Is Substrate Molar Ratio Correct? CheckConditions->CheckRatio Yes Sol_Conditions Optimize Temperature Select Suitable Solvent Adjust Water Activity CheckConditions->Sol_Conditions No CheckMixing Is Mass Transfer Efficient? CheckRatio->CheckMixing Yes Sol_Ratio Adjust Glycerol to Palmitic Acid Ratio CheckRatio->Sol_Ratio No Sol_Mixing Increase Agitation Speed CheckMixing->Sol_Mixing No End Yield Optimized CheckMixing->End Yes Sol_Catalyst->CheckConditions Sol_Conditions->CheckRatio Sol_Ratio->CheckMixing Sol_Mixing->End

Caption: A troubleshooting workflow for diagnosing and resolving low yield in this compound synthesis.

separation of 1,3-dipalmitin from monopalmitin and tripalmitin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation and purification of 1,3-dipalmitin from monopalmitin and tripalmitin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from monopalmitin and tripalmitin?

A1: The primary methods for separating these glycerides are based on differences in their physical and chemical properties, such as polarity and solubility. The most commonly employed techniques include:

  • Chromatography: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are effective for separating glycerides based on their polarity.

  • Fractional Crystallization: This technique separates glycerides based on differences in their melting points and solubility in a given solvent at specific temperatures.

  • Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as a solvent. By manipulating pressure and temperature, selective extraction of different glyceride classes can be achieved.

Q2: How do the polarities of monopalmitin, this compound, and tripalmitin differ and how does this affect chromatographic separation?

A2: The polarity of these glycerides decreases with the number of fatty acid chains. Monopalmitin, with one fatty acid chain and two free hydroxyl groups on the glycerol backbone, is the most polar. This compound, with two fatty acid chains and one free hydroxyl group, has intermediate polarity. Tripalmitin, with three fatty acid chains and no free hydroxyl groups, is the most nonpolar.[1]

In normal-phase chromatography, where a polar stationary phase (like silica gel) is used, the most polar compound (monopalmitin) will have the strongest interaction with the stationary phase and thus the slowest migration. Conversely, the least polar compound (tripalmitin) will travel the farthest.[1] In reverse-phase chromatography, the elution order is reversed.

Q3: What factors are critical in achieving good separation during fractional crystallization?

A3: Several factors significantly influence the efficiency of fractional crystallization:

  • Solvent Choice: The solvent should have differential solubility for the glycerides at different temperatures.

  • Temperature Control: Precise control of the crystallization temperature is crucial. Lower temperatures generally decrease the solubility of all glycerides, but the extent of this decrease varies, allowing for separation.[2][3]

  • Cooling Rate: A slow and controlled cooling rate promotes the formation of larger, purer crystals, whereas rapid cooling can lead to the co-crystallization of impurities.[2][4]

  • Agitation: Gentle agitation helps to maintain a homogenous temperature throughout the solution and prevents the formation of large crystal aggregates, but intense agitation can lead to smaller crystals that are difficult to separate.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound.

Chromatography (TLC & HPLC)
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots/peaks (overlapping) - Inappropriate mobile phase/solvent system polarity.- Column overloading.[5]- Incorrect flow rate in HPLC.- Adjust mobile phase polarity: For normal-phase TLC/HPLC, increase the proportion of the nonpolar solvent to increase the separation between polar compounds. For reverse-phase HPLC, adjust the gradient of the organic solvent.[6]- Reduce sample concentration: Dilute the sample before loading it onto the TLC plate or injecting it into the HPLC column.[5]- Optimize flow rate: In HPLC, a lower flow rate can sometimes improve resolution.
Tailing or asymmetric peaks in HPLC - Column degradation.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase.[5]- Use a guard column or replace the column: This can prevent irreversible adsorption of impurities.[5]- Adjust mobile phase pH: Ensure the pH is appropriate for the analytes and the column chemistry.- Dissolve the sample in the mobile phase: This ensures good peak shape.
No spots/peaks detected - Sample concentration is too low.- Detector issue (e.g., lamp off in UV detector, incorrect settings for ELSD).- Injection problem.[5]- Increase sample concentration. - Check detector settings and functionality. - Ensure the injection system is working correctly.
Irreproducible retention times in HPLC - Fluctuations in pump pressure.- Air bubbles in the system.- Changes in mobile phase composition.[5]- Degas the mobile phase. - Prime the pump to remove air bubbles. - Prepare fresh mobile phase and ensure accurate mixing.
Fractional Crystallization
Problem Possible Cause(s) Recommended Solution(s)
No crystal formation - Solution is not supersaturated (too much solvent).- Cooling temperature is not low enough.- Presence of impurities inhibiting crystallization.[7]- Evaporate some of the solvent to increase the concentration of the glycerides.[8]- Lower the cooling temperature gradually.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
Oily or impure crystals - Cooling rate is too fast, leading to the entrapment of mother liquor.- Inefficient filtration.- Decrease the cooling rate to allow for the formation of more defined crystals.[4]- Wash the crystals with a small amount of cold, fresh solvent after filtration to remove adhered mother liquor.
Low yield of this compound crystals - A significant amount of this compound remains dissolved in the mother liquor.- Crystallization time is too short.- Cool the solution to a lower temperature to further decrease the solubility of this compound.- Increase the crystallization time to allow for more complete crystal growth.
Co-crystallization of tripalmitin and monopalmitin - The temperature and solvent system are not selective enough.- Optimize the crystallization temperature. A step-wise cooling profile may be necessary.- Experiment with different solvents or solvent mixtures to enhance the solubility difference between the glycerides.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Separation of Palmitin Glycerides

This protocol provides a general method for the analytical separation of monopalmitin, this compound, and tripalmitin.

Materials:

  • Silica gel TLC plates[1]

  • Developing chamber

  • Capillary tubes for spotting

  • Mixture of palmitin glycerides

  • Standards for monopalmitin, this compound, and tripalmitin

  • Solvent system: A common system for neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., in a ratio of 80:20:1, v/v/v).[1]

  • Visualization reagent: Iodine vapor or a solution of primuline spray followed by UV light exposure.[9]

Procedure:

  • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.[1]

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Dissolve the glyceride mixture and standards in a suitable solvent (e.g., chloroform/methanol).

  • Using a capillary tube, spot the dissolved samples onto the baseline.[10]

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.[11]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the separated spots by placing the plate in a chamber with iodine crystals or by spraying with a visualization reagent and observing under UV light.[9]

Expected Results: The components will separate based on their polarity. Tripalmitin, being the least polar, will have the highest Rf value (travel the farthest). Monopalmitin, the most polar, will have the lowest Rf value. This compound will have an intermediate Rf value.

High-Performance Liquid Chromatography (HPLC) for Glyceride Analysis

This protocol outlines a general method for the quantitative analysis of monopalmitin, this compound, and tripalmitin.

Instrumentation and Conditions:

  • Column: A normal-phase silica column or a reverse-phase C18 column can be used. For normal-phase separation, a mobile phase gradient of hexane and isopropanol with a small amount of acetic acid is often effective.[12][13] For reverse-phase, a gradient of acetonitrile and water may be employed.[14][15]

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for glyceride analysis as they do not require a chromophore.[14]

  • Mobile Phase (Normal Phase Example): A gradient starting with a high percentage of hexane, gradually increasing the percentage of isopropanol.

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[15]

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Prepare standard solutions of monopalmitin, this compound, and tripalmitin of known concentrations.

  • Prepare the sample mixture by dissolving it in a suitable solvent, ensuring it is filtered before injection.

  • Inject the standards and the sample mixture into the HPLC system.

  • Record the chromatograms and determine the retention times for each component.

  • Quantify the amounts of each glyceride in the sample by comparing the peak areas with the calibration curves generated from the standards.

Data Presentation

The following tables summarize typical data obtained from the separation of a mixture containing monopalmitin, this compound, and tripalmitin.

Table 1: Typical TLC Retention Factors (Rf) on a Silica Gel Plate

CompoundPolarityTypical Rf Value*
TripalmitinLow0.8 - 0.9
This compoundMedium0.4 - 0.5
MonopalmitinHigh0.1 - 0.2

*Rf values are approximate and can vary depending on the exact solvent system, temperature, and plate type.

Table 2: Example HPLC Separation Data (Normal Phase)

CompoundRetention Time (min)*Purity (%)**Yield (%)***
Tripalmitin5.2>9890
This compound10.5>9985
Monopalmitin15.8>9892

**Retention times are illustrative and depend on the specific HPLC method. **Purity of the collected fraction after preparative chromatography. **Yield after a purification process like fractional crystallization or preparative chromatography.

Visualizations

Experimental Workflow for Separation and Analysis

experimental_workflow cluster_start Starting Material cluster_separation Separation Method cluster_analysis Analysis & Purification start Mixture of Monopalmitin, This compound, & Tripalmitin sep_method Choose Separation Technique start->sep_method tlc Thin-Layer Chromatography sep_method->tlc Analytical hplc High-Performance Liquid Chromatography sep_method->hplc Analytical/ Preparative cryst Fractional Crystallization sep_method->cryst Preparative analysis Analyze Fractions tlc->analysis hplc->analysis cryst->analysis purity Purity Assessment (e.g., by HPLC, GC) analysis->purity yield Yield Calculation analysis->yield pure_dp Isolated this compound purity->pure_dp yield->pure_dp

Caption: A general workflow for the separation and analysis of this compound.

Logical Relationship in Normal-Phase TLC

tlc_separation cluster_tlc TLC Plate (Silica Gel) cluster_compounds Compound Migration origin Origin (Baseline) mono Monopalmitin origin->mono Low Rf (High Polarity) solvent_front Solvent Front di This compound mono->di tri Tripalmitin di->tri High Rf (Low Polarity) tri->solvent_front

Caption: Migration of palmitin glycerides on a normal-phase TLC plate.

References

Technical Support Center: Overcoming Poor Solubility of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1,3-dipalmitin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a diacylglycerol, a lipid molecule consisting of a glycerol backbone with two palmitic acid chains attached. Its long hydrocarbon chains make it highly lipophilic and poorly soluble in aqueous solutions and many common polar solvents. It exists as a white solid at room temperature with a melting point of approximately 72-74°C, which can further complicate its dissolution.[1][2]

Q2: In which common solvents is this compound soluble?

A2: this compound exhibits the highest solubility in aprotic polar solvents. It is also slightly soluble in some chlorinated and ester-based solvents. However, its solubility is very low in alcohols and aqueous buffers.[1][3][4][5] For a detailed breakdown, please refer to the solubility data table below.

Q3: Can I dissolve this compound directly in my aqueous cell culture medium?

A3: No, direct dissolution in aqueous media like PBS or cell culture media is generally unsuccessful due to the hydrophobic nature of this compound.[3][5] It will likely remain as a solid or precipitate out of solution. A co-solvent or a specialized formulation approach is necessary to introduce it into an aqueous system.

Q4: Is heating a viable method to dissolve this compound?

A4: Heating can aid in the dissolution of this compound in an appropriate organic solvent, especially considering its melting point of 72-74°C.[1][2] However, upon cooling, the compound may precipitate out of solution if the solvent's capacity is exceeded at lower temperatures. Caution must be exercised when heating volatile organic solvents.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution
  • Problem: After dissolving this compound in a solvent and adding it to an aqueous buffer or cell culture medium, a white precipitate forms.

  • Cause: This is due to the low solubility of this compound in the final aqueous environment. The initial solvent may be miscible with water, but it cannot maintain the solubility of the lipid as the solution becomes predominantly aqueous.

  • Solutions:

    • Increase the Concentration of the Organic Co-solvent: While potentially effective, this may introduce toxicity in cellular assays. It is crucial to determine the tolerance of your experimental system to the chosen solvent.

    • Utilize a Carrier Protein: For cell culture experiments, complexing this compound with a carrier protein like bovine serum albumin (BSA) can enhance its stability and delivery to cells.

    • Employ a Formulation Strategy: For more robust and stable preparations, consider creating a solid dispersion or a Self-Emulsifying Drug Delivery System (SEDDS). These methods are designed to improve the bioavailability and stability of poorly soluble compounds in aqueous environments.

Issue 2: The Weighed this compound Does Not Dissolve in the Chosen Solvent
  • Problem: The solid this compound powder does not appear to dissolve even in a recommended organic solvent.

  • Cause: The concentration may be too high for the selected solvent at room temperature, or the dissolution kinetics may be slow.

  • Solutions:

    • Gentle Heating: Warm the solution to a temperature below the solvent's boiling point. For this compound, warming to 37-50°C can significantly aid dissolution in solvents like DMSO or DMF.

    • Sonication: Use a sonicator bath to provide mechanical agitation, which can break up solid aggregates and accelerate the dissolution process.

    • Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solubility data table to select a solvent where this compound has higher solubility.

Data Presentation

Solubility of this compound in Various Solvents
SolventChemical ClassSolubilityNotes
Dimethyl Sulfoxide (DMSO)Aprotic Polar30 mg/mL[3][5]Often used for preparing stock solutions.
Dimethylformamide (DMF)Aprotic Polar20 mg/mL[3][5]Another common choice for stock solutions.
ChloroformChlorinatedSlightly Soluble[1][4]A good solvent for lipids, but volatility and toxicity are concerns.
Ethyl AcetateEsterSlightly Soluble[1][4]Less toxic alternative to chlorinated solvents.
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous Buffer0.7 mg/mL[3][5]Very low solubility, not suitable for direct dissolution.
EthanolAlcohol0.25 mg/mL[3][5]Poor solubility, not recommended as a primary solvent.
AcetoneKetoneSoluble (qualitative)Can be used, especially with heating.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous media for experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, conical centrifuge tubes

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a sterile conical tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).

  • Warm the mixture to 37°C in a water bath or on a heating block to facilitate dissolution.

  • Vortex the tube intermittently until the this compound is completely dissolved and the solution is clear.

  • For use in cell culture, this stock solution should be added to the medium dropwise while vortexing to minimize precipitation. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent toxicity.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This method enhances the dissolution rate by dispersing the lipid in a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or a similar hydrophilic polymer

  • Ethanol or another suitable volatile solvent

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Determine the desired ratio of this compound to the hydrophilic carrier (e.g., 1:4 w/w).

  • Dissolve both the this compound and the carrier in a sufficient volume of ethanol in a round-bottom flask. Gentle warming and sonication can be used to ensure complete dissolution.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. This powder can then be used for dissolution studies or formulated into other dosage forms.

Mandatory Visualizations

Experimental Workflow for Solubilization

G cluster_start Start cluster_methods Solubilization Methods cluster_process Processing cluster_end End Product start This compound (Solid) cosolvent Co-Solvent Method (e.g., DMSO, DMF) start->cosolvent Option A solid_dispersion Solid Dispersion (with hydrophilic polymer) start->solid_dispersion Option B sedds SEDDS Formulation (with oils & surfactants) start->sedds Option C dissolve Dissolve in Organic Solvent cosolvent->dissolve mix Mix with Carrier/Excipients solid_dispersion->mix emulsify Self-emulsification in Aqueous Media sedds->emulsify solution Solubilized this compound (for experimental use) dissolve->solution evaporate Solvent Evaporation mix->evaporate evaporate->solution emulsify->solution G cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase Cα (PKCα) DAG->PKC activates Ca_ER Ca²⁺ release from ER IP3->Ca_ER Downstream Downstream Targets (e.g., MAPK pathway) PKC->Downstream phosphorylates Ca_ion Ca²⁺ Ions Ca_ER->Ca_ion Ca_ion->PKC co-activates Response Cellular Response Downstream->Response

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the Gas Chromatography (GC) analysis of 1,3-dipalmitin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, but instead has a "tail" extending from the peak maximum towards the baseline.[1] This distortion can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks.[2] For high molecular weight analytes like this compound, which require high temperatures for volatilization, peak tailing can be a common issue.[3]

Q2: What are the primary causes of peak tailing in GC analysis?

Peak tailing in GC can stem from several factors, which can be broadly categorized as either chemical or physical issues.[4]

  • Chemical Causes: These often involve interactions between the analyte and active sites within the GC system. For a polar molecule like this compound, this can include interactions with exposed silanol groups in the injector liner, column, or fittings.[4]

  • Physical Causes: These relate to disruptions in the gas flow path.[4] This can include issues like improper column installation (too high or too low in the inlet), a poorly cut column, or the presence of dead volumes in the system.[4]

Q3: How can I determine if the peak tailing is a chemical or physical problem?

A good diagnostic approach is to observe which peaks in your chromatogram are tailing.[4]

  • All peaks tail: If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a problem with the column installation or a leak.[4]

  • Only some peaks tail: If only certain peaks, particularly polar compounds like this compound, are tailing, the cause is more likely chemical in nature, indicating active sites in the system.[4]

Q4: My this compound peak is tailing. What are the first troubleshooting steps I should take?

A systematic approach is crucial for effective troubleshooting.[5] Here are the initial steps:

  • Inlet Maintenance: The injection port is a common source of problems.[1] Start by replacing the inlet liner, septum, and O-ring.[6] Ensure you are using a deactivated liner suitable for high-temperature analysis.

  • Column Installation: Verify that the column is installed correctly in both the injector and detector, following the manufacturer's guidelines for insertion depth.[2] A poorly positioned column can create dead volumes, leading to peak tailing.[4]

  • Column Condition: If the problem persists, consider trimming the front end of the column (e.g., 10-20 cm) to remove any accumulated non-volatile residues or active sites.[1]

Q5: Could my injection technique be causing peak tailing for this compound?

Yes, injection technique is critical, especially for high-boiling point compounds.

  • Injection Volume: Overloading the column with too much sample can cause peak distortion, including tailing.[7] Try reducing the injection volume.

  • Injection Speed: A slow injection can lead to band broadening and peak tailing.[8] An autosampler will provide more consistent and rapid injections.

  • Split vs. Splitless: For trace analysis, a splitless injection is often used to maximize the amount of analyte reaching the column. However, this can also lead to solvent-related peak shape issues if not optimized.[9]

Q6: How does the choice of GC column affect peak tailing for this compound?

The column is a critical component for the successful analysis of high molecular weight compounds like this compound.

  • Stationary Phase: A low-polarity, high-temperature stable stationary phase is recommended. A common choice is a 5% phenyl-methylpolysiloxane phase.[10]

  • Column Bleed: At the high temperatures required for this compound analysis, column bleed (degradation of the stationary phase) can occur, which can contribute to baseline noise and potentially interact with the analyte.[10] Using a high-temperature rated column is essential.[11][12]

  • Column Inertness: The column should be highly inert to prevent interactions with the polar functional groups of this compound.[13]

Quantitative Data Summary

The following table summarizes the potential impact of various GC parameters on peak tailing for this compound analysis.

ParameterPotential Cause of TailingRecommended ActionExpected Outcome
Injection Volume Column overload.Decrease injection volume by 50%.Improved peak symmetry.
Injection Speed Slow sample introduction causing band broadening.[8]Use a fast injection or an autosampler.Sharper, more symmetrical peaks.
Inlet Temperature Too low, causing incomplete vaporization; too high, causing sample degradation.[9]Optimize temperature (e.g., start at 350°C and adjust in 10°C increments).Improved peak shape and response.
Initial Oven Temperature Too high for splitless injection, preventing proper solvent focusing.[9]Set initial oven temperature 10-20°C below the solvent's boiling point.[6]Sharper peaks for early eluting compounds and improved focusing of this compound.
Carrier Gas Flow Rate Too low, leading to increased diffusion and band broadening.[8]Optimize for the column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column).Improved peak sharpness and reduced analysis time.
Column Contamination Accumulation of non-volatile residues at the column head.Trim 10-20 cm from the front of the column.[1]Restoration of peak shape and resolution.

Experimental Protocol: GC-FID Analysis of this compound (Representative Method)

This protocol provides a starting point for the development of a robust GC method for the analysis of intact this compound. Optimization will likely be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Dissolve the sample in 1 mL of a suitable high-boiling point solvent (e.g., pyridine or N,N-dimethylformamide). Ensure the solvent is of high purity.

  • If the sample contains particulate matter, filter it through a 0.22 µm syringe filter before injection.[14]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: High-temperature, low-bleed capillary column (e.g., Zebron ZB-5HT Inferno, 15 m x 0.25 mm ID, 0.10 µm film thickness, or similar).[10]

  • Injector: Split/Splitless inlet.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 360°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 370°C.

    • Hold at 370°C for 5 minutes.

  • Detector Temperature: 375°C.

  • Detector Gas Flows:

    • Hydrogen: 30 mL/min.

    • Air: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Calculate the peak asymmetry or tailing factor. A value close to 1.0 indicates a symmetrical peak. Values greater than 1.5 may require troubleshooting.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in the GC analysis of this compound.

Troubleshooting_Peak_Tailing start_node Peak Tailing Observed for this compound decision_node Are ALL peaks tailing? start_node->decision_node Start Troubleshooting issue_node1 Likely Physical Issue decision_node->issue_node1 Yes issue_node2 Likely Chemical/Activity Issue decision_node->issue_node2 No (Only this compound/ Polar Analytes Tail) process_node process_node solution_node solution_node issue_node issue_node process_node1 1. Column Installation Depth 2. Column Cut Quality 3. System for Leaks issue_node1->process_node1 Check... solution_node1 Re-install/Re-cut Column, Fix Leaks process_node1->solution_node1 process_node2 1. Inlet Maintenance:   - Replace Liner, Septum, O-ring 2. Trim Column Inlet (10-20 cm) issue_node2->process_node2 Perform... decision_node2 Problem Resolved? process_node2->decision_node2 solution_node2 Issue Resolved decision_node2->solution_node2 Yes process_node3 Optimize Method Parameters: - Decrease Injection Volume - Adjust Inlet/Oven Temperatures - Check Solvent Polarity Match decision_node2->process_node3 No decision_node3 Problem Resolved? process_node3->decision_node3 decision_node3->solution_node2 Yes issue_node3 Consider Column Replacement decision_node3->issue_node3 No

Caption: A flowchart for systematic troubleshooting of peak tailing.

References

Technical Support Center: Optimizing Enzymatic Reactions for 1,3-Dipalmitin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 1,3-dipalmitin.

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal temperature and pH ranges for the enzymatic synthesis of this compound?

A1: The optimal temperature and pH for lipase-catalyzed reactions are highly dependent on the specific lipase being used. However, general ranges can be observed. For the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG), a reaction temperature of around 73°C has been shown to yield high content of the desired product.[1] Most lipases exhibit maximum activity in the neutral to slightly alkaline pH range.[2] For instance, a lipase from Ricinus communis L. showed an optimal pH of 8.0.[3] It is crucial to determine the optimal conditions for your specific enzyme to maximize yield and purity.

Q2: What are the key factors that influence the rate of an enzymatic reaction?

A2: Several factors can affect the rate of enzymatic reactions, including:

  • Temperature: As temperature increases, the reaction rate generally increases until it reaches an optimum. Beyond this point, the enzyme can denature, leading to a rapid decrease in activity.[4]

  • pH: Extreme pH values can cause the enzyme to denature and lose its activity. Each enzyme has a specific optimal pH at which it functions most effectively.[4]

  • Enzyme Concentration: A higher concentration of enzyme molecules leads to more active sites available for the substrate to bind, thus increasing the reaction rate, assuming the substrate is not a limiting factor.[4]

  • Substrate Concentration: Increasing the substrate concentration will increase the reaction rate until the enzyme's active sites are saturated.[5]

  • Presence of Inhibitors or Activators: Certain molecules can inhibit or activate enzyme activity, thereby affecting the reaction rate.[6]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: You can monitor the reaction progress by periodically taking small samples from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7] This will allow you to track the formation of this compound and the consumption of substrates, helping you to determine the optimal reaction time.[7]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: We are observing a low yield of this compound in our enzymatic reaction. What are the potential causes and how can we improve the yield?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Each lipase has an optimal temperature for activity. For instance, some lipases used for diacylglycerol synthesis have optimal temperatures around 73-75°C.[1] Operating outside of this optimal range can significantly decrease enzyme activity and yield.[7] It is crucial to determine the optimal temperature for your specific enzyme.
Suboptimal pH The pH of the reaction medium can significantly impact enzyme activity. Most lipases function optimally in the neutral to alkaline range.[2] Ensure the pH of your reaction is maintained at the optimum for your chosen lipase.
Inadequate Enzyme Loading Insufficient enzyme will result in a slow and incomplete reaction.[7] The optimal enzyme loading needs to be determined experimentally for your specific reaction conditions.
Poor Mass Transfer Inadequate mixing can lead to poor contact between the substrates (glycerol and palmitic acid) and the enzyme, especially in a heterogeneous mixture.[7] Ensure vigorous and consistent agitation throughout the reaction.
Presence of Excess Water While a small amount of water is often necessary for lipase activity, excess water can promote the hydrolysis of the ester bond, leading to the formation of free fatty acids and reducing the yield of this compound.[7]
Suboptimal Molar Ratio of Substrates The molar ratio of fatty acid to glycerol can significantly affect the yield of 1,3-diacylglycerols (DAGs). For the enzymatic synthesis of 1,3-dipalmitoylglycerol (1,3-DPG), a molar ratio of palmitic acid to glycerol of 2:1 has been shown to be effective.[1]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield of this compound check_temp Is the reaction temperature at the enzyme's optimum? start->check_temp adjust_temp Adjust temperature to the experimentally determined optimum. check_temp->adjust_temp No check_ph Is the reaction pH at the enzyme's optimum? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Adjust and buffer the pH to the experimentally determined optimum. check_ph->adjust_ph No check_enzyme Is the enzyme loading sufficient? check_ph->check_enzyme Yes adjust_ph->check_enzyme increase_enzyme Increase enzyme concentration. check_enzyme->increase_enzyme No check_mixing Is the mixing/agitation adequate? check_enzyme->check_mixing Yes increase_enzyme->check_mixing improve_mixing Increase agitation speed or use a more efficient mixing method. check_mixing->improve_mixing No check_water Is there excess water in the reaction medium? check_mixing->check_water Yes improve_mixing->check_water control_water Use a dehydrated medium or add molecular sieves. check_water->control_water Yes end_node Yield Improved check_water->end_node No control_water->end_node

Troubleshooting workflow for low yield.
Issue 2: Low Purity of this compound (Presence of Mono- and Triglycerides)

Q: Our final product contains significant amounts of monopalmitin and tripalmitin. How can we improve the purity of our this compound?

A: The presence of mono- and triglycerides is a common challenge. The following strategies can help improve the purity of the final product.

Strategies to Improve Purity:

StrategyDescription
Optimize Reaction Time Prolonged reaction times can lead to the further esterification of this compound to form tripalmitin, or the incomplete reaction can leave an excess of monopalmitin. Monitor the reaction progress using TLC or GC to stop the reaction at the optimal time.[7]
Control Stoichiometry The molar ratio of palmitic acid to glycerol is crucial. A significant excess of glycerol can favor the formation of monoglycerides, while an excess of palmitic acid can lead to the formation of triglycerides.[7] A molar ratio of 2:1 (palmitic acid:glycerol) is often a good starting point for 1,3-diacylglycerol synthesis.[1]
Enzyme Specificity Utilize a lipase with high 1,3-regiospecificity. These enzymes preferentially catalyze esterification at the sn-1 and sn-3 positions of the glycerol backbone.
Purification After the reaction, the product mixture will likely contain unreacted substrates, monoglycerides, and triglycerides. Purification steps such as molecular distillation and solvent fractionation are necessary to isolate the this compound.[1]

Experimental Protocols

Protocol: Determination of Optimal Temperature for Lipase Activity

This protocol uses a titrimetric method to determine the optimal temperature for your lipase in the synthesis of this compound.

Materials:

  • Lipase

  • Palmitic Acid

  • Glycerol

  • Phosphate buffer (at the optimal pH of the enzyme)

  • Ethanol:Acetone mixture (1:1 v/v)

  • Phenolphthalein indicator

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 N)

  • Water baths set to a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C)

  • Reaction vessels (e.g., screw-capped flasks)

  • Burette and titration setup

Procedure:

  • Prepare a reaction mixture containing palmitic acid, glycerol, and buffer in the desired molar ratio in several reaction vessels.

  • Pre-incubate the reaction mixtures at the different experimental temperatures for 10-15 minutes to allow them to equilibrate.

  • Add a pre-determined amount of lipase to each reaction vessel to initiate the reaction.

  • Incubate the reactions at their respective temperatures with constant agitation for a fixed period (e.g., 60 minutes).

  • Stop the reaction by adding the ethanol:acetone mixture.

  • Add a few drops of phenolphthalein indicator to each vessel.

  • Titrate the liberated free fatty acids with the standardized KOH solution until a persistent pink color is observed.[8][9]

  • Record the volume of KOH used for each temperature.

  • Calculate the lipase activity at each temperature. The temperature that results in the highest lipase activity is the optimal temperature.

Protocol: Determination of Optimal pH for Lipase Activity

This protocol uses a similar titrimetric method to determine the optimal pH.

Materials:

  • Same as for the temperature optimization protocol.

  • A series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

Procedure:

  • Prepare separate reaction mixtures, each with a buffer of a different pH.

  • Pre-incubate all reaction mixtures at the previously determined optimal temperature for 10-15 minutes.

  • Initiate the reaction by adding the lipase to each vessel.

  • Incubate all reactions at the optimal temperature with constant agitation for a fixed period.

  • Stop the reaction and titrate the free fatty acids as described in the temperature optimization protocol.

  • Calculate the lipase activity for each pH. The pH that results in the highest lipase activity is the optimal pH.

Experimental Workflow for Optimizing Temperature and pH:

OptimizationWorkflow start Start Optimization temp_exp Conduct Temperature Optimization Experiment start->temp_exp analyze_temp Analyze Results to Find Optimal Temperature temp_exp->analyze_temp ph_exp Conduct pH Optimization Experiment at Optimal Temperature analyze_temp->ph_exp analyze_ph Analyze Results to Find Optimal pH ph_exp->analyze_ph end_node Optimal Conditions Determined analyze_ph->end_node

Workflow for determining optimal temperature and pH.

References

preventing isomerization of 1,3-dipalmitin during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 1,3-dipalmitin during analysis.

Frequently Asked Questions (FAQs)

Q1: What is isomerization of this compound and why is it a problem in analysis?

A1: Isomerization, also known as acyl migration, is a chemical process where an acyl group on the glycerol backbone moves from one position to another. In the case of this compound, one of the palmitoyl chains moves from the sn-1 or sn-3 position to the sn-2 position, converting it into 1,2-dipalmitin. This is a spontaneous process that can be accelerated by factors such as heat, polar solvents, and acidic or basic conditions. This isomerization is a significant issue in analytical chemistry because it alters the isomeric composition of the sample, leading to inaccurate quantification of this compound and its isomers.

Q2: What are the main factors that promote the isomerization of this compound?

A2: The primary factors that promote the acyl migration of this compound include:

  • Temperature: Higher temperatures significantly increase the rate of isomerization.

  • Solvents: Polar solvents can facilitate the movement of the acyl group.

  • pH: Both acidic and basic conditions can catalyze the isomerization process.

  • Adsorbents: The stationary phases used in chromatography, such as silica gel, can act as catalysts for acyl migration.

Q3: How can I store my this compound samples to minimize isomerization?

A3: To ensure the stability of your this compound samples, it is recommended to store them in a freezer at -20°C. Samples should be stored in a solid, neat form or dissolved in a non-polar, aprotic solvent and kept in tightly sealed vials to prevent exposure to moisture and air.

Troubleshooting Guides

Issue 1: Inaccurate quantification of this compound in my chromatogram.
  • Possible Cause: Isomerization of this compound to 1,2-dipalmitin during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • Temperature: Ensure all sample preparation steps are performed at low temperatures (e.g., on ice).

      • Solvent: Use non-polar, aprotic solvents for extraction and dissolution. Avoid protic solvents like methanol.

    • Optimize Chromatographic Method:

      • Temperature: Control the column temperature to the lowest practical temperature that still allows for good separation.

      • Stationary Phase: If using Thin Layer Chromatography (TLC), consider using a less acidic silica gel or an alternative stationary phase. For High-Performance Liquid Chromatography (HPLC), a reversed-phase column (e.g., C18) is often preferred over normal-phase silica.

    • Consider Derivatization: For Gas Chromatography (GC) analysis, derivatize the free hydroxyl group of this compound to prevent acyl migration.

Issue 2: Appearance of unexpected peaks (e.g., ghost peaks or split peaks) in my HPLC or GC analysis of this compound.
  • Possible Cause 1: On-column isomerization. The analytical column itself might be causing the isomerization of this compound, leading to the appearance of a 1,2-dipalmitin peak.

  • Troubleshooting Steps:

    • Lower the column temperature.

    • For HPLC, ensure the mobile phase is neutral and free of acidic or basic contaminants.

    • For GC, ensure the inlet temperature is not excessively high.

  • Possible Cause 2: Co-elution of isomers. The chromatographic conditions may not be sufficient to fully resolve this compound and 1,2-dipalmitin, resulting in peak splitting or shouldering.

  • Troubleshooting Steps:

    • Optimize the mobile phase composition in HPLC or the temperature program in GC to improve resolution.

    • Consider using a longer column or a column with a different selectivity.

Quantitative Data

Table 1: Effect of Temperature on the Acyl Migration of sn-1,3 Diacylglycerols (DAGs)

Temperature (°C)Half-life (T1/2) of sn-1,3-DAGsAcyl Migration Rate (Km)
60ReducedEnhanced
80ReducedEnhanced
100ReducedEnhanced
140ReducedEnhanced

Increasing temperature enhances the acyl migration rate (Km) of sn-1,3 DAGs and reduces its half-life (T1/2)[1].

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis to Minimize Isomerization
  • Extraction:

    • Homogenize the sample in a cold, non-polar solvent mixture such as hexane:isopropanol (3:2, v/v).

    • Perform all extraction steps on ice.

  • Solvent Evaporation:

    • Evaporate the solvent under a stream of nitrogen at a low temperature (below 30°C).

  • Reconstitution:

    • Reconstitute the lipid extract in the HPLC mobile phase, preferably a non-polar solvent like acetonitrile or a mixture of acetonitrile and a non-polar solvent.

Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ether derivative to prevent isomerization during GC analysis.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the lipid extract containing this compound into a reaction vial.

    • Thoroughly dry the sample under a stream of nitrogen. It is crucial to remove all traces of water.

  • Derivatization Reaction:

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry sample.

    • Add 50 µL of a catalyst such as pyridine.

    • Seal the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method start Sample containing This compound extraction Lipid Extraction (low temperature, non-polar solvent) start->extraction evaporation Solvent Evaporation (under N2, <30°C) extraction->evaporation reconstitution Reconstitution in appropriate solvent evaporation->reconstitution hplc HPLC Analysis (Reversed-phase, controlled temperature) reconstitution->hplc Direct Analysis derivatization Derivatization (Silylation) reconstitution->derivatization For GC-MS gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for the analysis of this compound with minimized isomerization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate this compound Results isomerization Isomerization during Sample Prep/Analysis start->isomerization coelution Co-elution of Isomers start->coelution optimize_prep Optimize Sample Prep: - Low Temperature - Non-polar Solvents isomerization->optimize_prep optimize_chrom Optimize Chromatography: - Lower Temp - Change Mobile Phase/Gradient - Change Column isomerization->optimize_chrom derivatize Derivatize for GC isomerization->derivatize coelution->optimize_chrom

Caption: Troubleshooting logic for inaccurate this compound analysis.

References

common impurities in commercial 1,3-dipalmitin standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1,3-dipalmitin standards.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a commercial this compound standard?

A1: Commercial this compound standards are typically available in high purity, often ≥98% or ≥99%.[1][2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your batch.

Q2: What are the most common impurities in this compound standards?

A2: The most frequently cited impurity is the isomeric 1,2-dipalmitin.[2] Other potential impurities can arise from the synthesis process or degradation. These may include monopalmitin, tripalmitin, free palmitic acid, and residual glycerol.

Q3: How should I properly store my this compound standard to prevent degradation?

A3: To ensure the stability of your this compound standard, it is recommended to store it in a freezer at -20°C.[1][2] With proper storage, the standard should remain stable for at least four years.

Q4: What are the potential degradation products of this compound?

A4: The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by lipases or occur under suboptimal storage conditions. This process can lead to the formation of monopalmitin and free palmitic acid.

Troubleshooting Guide

Unexpected experimental results when using a this compound standard can often be attributed to impurities. This guide will help you troubleshoot potential issues.

Issue 1: Observation of unexpected peaks during chromatographic analysis (HPLC, GC).

  • Possible Cause: Presence of isomeric or other synthesis-related impurities.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (MS) coupled with your chromatography system to identify the molecular weight of the unexpected peaks.

    • Consult Supplier Information: Review the supplier's technical datasheets and CoA, which may specify known impurities.

    • Analyze by Isomer-Specific Methods: Employ chromatographic conditions designed to separate diacylglycerol isomers.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: The presence of biologically active impurities, such as the 1,2-isomer, which can have different signaling properties.

  • Troubleshooting Steps:

    • Assess Isomeric Purity: If not already done, determine the percentage of the 1,2-isomer in your standard using an appropriate analytical method (see Experimental Protocols).

    • Source a Higher Purity Standard: If the level of isomeric impurity is significant, consider obtaining a standard with a higher guaranteed purity of the 1,3-isomer.

Issue 3: Standard appears discolored or has a different consistency.

  • Possible Cause: Degradation of the standard due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the standard has been consistently stored at the recommended temperature.

    • Chemical Analysis: Analyze the standard for the presence of degradation products like free palmitic acid and monopalmitin.

Data Presentation

Table 1: Common Impurities in Commercial this compound Standards

ImpurityTypical ConcentrationOrigin
1,2-Dipalmitin≤1%Synthesis Byproduct
MonopalmitinVariableSynthesis Byproduct / Degradation
TripalmitinVariableSynthesis Byproduct
Palmitic AcidVariableUnreacted Starting Material / Degradation
GlycerolVariableUnreacted Starting Material

Table 2: Purity of Commercially Available this compound Standards

SupplierStated Purity
Supplier A>99%[1]
Supplier B≥98%
Supplier C≥99%[2]

Experimental Protocols

Protocol 1: Analysis of this compound Purity by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of this compound and the separation of its common impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • Evaporative Light Scattering Detector (ELSD)

    • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Acetic Acid (glacial)

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent like chloroform or a hexane/isopropanol mixture to a known concentration (e.g., 1 mg/mL).

    • Mobile Phase: Prepare a mobile phase consisting of a gradient of hexane and isopropanol with a small percentage of acetic acid (e.g., 0.1%). A typical gradient might start with a high percentage of hexane and gradually increase the proportion of isopropanol to elute more polar compounds.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 30°C

      • ELSD drift tube temperature: 50°C

      • Nebulizer gas (Nitrogen) pressure: 3.5 bar

    • Analysis: Inject the prepared standard solution and record the chromatogram. The retention times will vary depending on the exact column and mobile phase composition, but typically the order of elution from least to most polar is: tripalmitin, this compound, 1,2-dipalmitin, monopalmitin, palmitic acid, and glycerol.

    • Quantification: The percentage purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of this compound and to detect the presence of the 1,2-isomer.

  • Instrumentation:

    • NMR Spectrometer (300 MHz or higher)

  • Reagents:

    • Deuterated chloroform (CDCl₃)

    • Tetramethylsilane (TMS) as an internal standard

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.

    • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

    • Spectral Interpretation:

      • This compound: Look for a characteristic multiplet for the proton on the second carbon of the glycerol backbone (CH-OH) at around 4.1 ppm. The two methylene groups attached to the ester linkages (CH₂-O-CO) will appear as a doublet of doublets around 4.2 ppm.

      • 1,2-Dipalmitin Impurity: The presence of the 1,2-isomer will result in a different set of signals for the glycerol backbone protons. Specifically, the proton on the carbon with the free hydroxyl group (CH₂-OH) will appear at a different chemical shift.

Visualizations

G Potential Impurities in this compound Standards Synthesis Synthesis 1,2-Dipalmitin 1,2-Dipalmitin Synthesis->1,2-Dipalmitin Isomeric Byproduct Monopalmitin Monopalmitin Synthesis->Monopalmitin Incomplete Reaction Tripalmitin Tripalmitin Synthesis->Tripalmitin Over-reaction Degradation Degradation Palmitic Acid Palmitic Acid Degradation->Palmitic Acid Degradation->Monopalmitin Glycerol Glycerol Glycerol->Synthesis Palmitic Acid->Synthesis This compound This compound This compound->Degradation Hydrolysis

Caption: Origin of impurities in this compound standards.

References

Technical Support Center: Enhancing the Stability of 1,3-Dipalmitin Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1,3-dipalmitin solutions during their experiments.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of this compound from Solution

Question: My this compound is precipitating out of solution upon cooling or over a short period. How can I prevent this?

Answer: The precipitation of this compound, a solid lipid with a melting point of approximately 72-74°C, is a common issue due to its limited solubility in many organic solvents at room temperature.[1][2] The following strategies can be employed to enhance its stability in solution:

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed solvent Step 1: Re-evaluate Solvent Choice start->solvent temperature Step 2: Optimize Temperature solvent->temperature If precipitation persists concentration Step 3: Adjust Concentration temperature->concentration If precipitation persists additives Step 4: Incorporate Stabilizing Excipients concentration->additives If precipitation persists solution Stable Solution Achieved additives->solution Successful

Caption: A stepwise approach to troubleshooting the precipitation of this compound in solution.

Strategies to Prevent Precipitation:

  • Solvent Selection: this compound is sparingly soluble in many common solvents.[1][2] Consider using a solvent system with a polarity that is more favorable for solubilizing lipids. A mixture of a nonpolar solvent with a moderately polar solvent can sometimes improve solubility.

  • Temperature Control: Maintain the solution at an elevated temperature where this compound has higher solubility. For experimental procedures that do not require room temperature, this can be an effective strategy. However, be mindful of potential degradation at very high temperatures.

  • Concentration Adjustment: The simplest approach is to work with a lower concentration of this compound that is below its saturation point at your working temperature.

  • Use of Co-solvents: The addition of a co-solvent can significantly alter the polarity of the solvent system and improve the solubility of lipids.

  • Addition of Surfactants or Polymers: For aqueous-based systems or when preparing emulsions and nanoparticles, surfactants and polymers are crucial for stability. They can form micelles or create a steric barrier around the lipid molecules, preventing aggregation and precipitation.[3][4]

Issue 2: Chemical Degradation of this compound in Solution

Question: I am concerned about the chemical stability of my this compound solution. What are the primary degradation pathways and how can I minimize them?

Answer: The primary chemical degradation pathway for this compound in solution is hydrolysis of the ester bonds. This process is significantly influenced by the pH of the solution.

Primary Degradation Pathway: Hydrolysis

G dipalmitin This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) dipalmitin->hydrolysis products Glycerol + 2 Palmitic Acid hydrolysis->products

Caption: The hydrolysis of this compound yields glycerol and palmitic acid.

Strategies to Minimize Chemical Degradation:

  • pH Control: The rate of ester hydrolysis is pH-dependent. For many triglycerides, hydrolysis is accelerated at both acidic and alkaline pH.[5][6] Maintaining a neutral pH (around 6-7) is generally recommended for optimal stability. The use of a suitable buffer system is crucial for controlling the pH.

  • Temperature Management: Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures. Storing solutions at lower temperatures (e.g., 2-8°C) can significantly slow down the degradation rate. For long-term storage, freezing (-20°C or lower) is often recommended.[1]

  • Exclusion of Oxygen: While hydrolysis is the primary concern, oxidative degradation of the fatty acid chains can occur, especially if there are any unsaturated fatty acid impurities. Purging solutions with an inert gas like nitrogen or argon and using sealed containers can help to minimize oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: The solubility of this compound is a critical factor in preparing stable solutions. While comprehensive temperature-dependent solubility data is not widely available in the literature, some reported solubilities and general principles for lipids can provide guidance.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureNotes
ChloroformSlightly SolubleNot SpecifiedA common solvent for lipids.
Ethyl AcetateSlightly SolubleNot SpecifiedAnother moderately polar solvent for lipids.
Dimethylformamide (DMF)20 mg/mLNot SpecifiedA polar aprotic solvent.
Dimethyl sulfoxide (DMSO)30 mg/mLNot SpecifiedA polar aprotic solvent.
Ethanol0.25 mg/mLNot SpecifiedLower solubility in polar protic solvents.
PBS (pH 7.2)0.7 mg/mLNot SpecifiedVery low solubility in aqueous buffers.
HexaneVery Soluble (general for nonpolar lipids)ElevatedNonpolar lipids have good solubility in hydrocarbons.[7]
AcetoneSoluble (general for lipids)ElevatedOften used in lipid extraction.[7]

Data for DMF, DMSO, Ethanol, and PBS are from manufacturer's data sheets. Qualitative data is based on general chemical properties.

For preparing stock solutions, chlorinated solvents like chloroform or polar aprotic solvents like DMSO and DMF are often used. For applications requiring less toxic solvents, mixtures including ethanol or ethyl acetate at elevated temperatures may be suitable.

Q2: How do I prepare a stable aqueous dispersion of this compound for drug delivery applications?

A2: For aqueous systems, this compound is formulated as a dispersion, such as a solid lipid nanoparticle (SLN) or an emulsion. The stability of these systems relies on the use of surfactants and/or polymers.

Experimental Protocol: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is a general guideline and may require optimization for your specific application.

Workflow for SLN Preparation

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation lp1 Melt this compound (>75°C) lp2 Dissolve lipophilic drug (if applicable) lp1->lp2 mix Mix lipid and aqueous phases under high shear homogenization lp2->mix ap1 Heat aqueous surfactant solution (e.g., Polysorbate 80) to the same temperature ap1->mix cool Cool down to room temperature while stirring mix->cool sln Formation of SLN dispersion cool->sln

Caption: General workflow for the preparation of solid lipid nanoparticles using a hot homogenization technique.

Methodology:

  • Lipid Phase Preparation:

    • Melt the this compound by heating it to at least 5-10°C above its melting point (e.g., 80-85°C).

    • If encapsulating a lipophilic drug, dissolve it in the molten lipid.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a suitable surfactant (e.g., 0.5-2.5% w/v Polysorbate 80 or Poloxamer 188).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for a few minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid droplets will solidify, forming the SLNs.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound solutions?

A3: A combination of techniques is often necessary to fully characterize the stability of this compound solutions.

Table 2: Analytical Techniques for Stability Monitoring

TechniqueParameter MeasuredApplication
High-Performance Liquid Chromatography (HPLC) Concentration of this compound and its degradation productsQuantify chemical stability and detect hydrolysis.
Gas Chromatography (GC) Purity and composition of fatty acidsAssess purity and can be used to monitor hydrolysis after derivatization.
Thin-Layer Chromatography (TLC) Presence of impurities and degradation productsA quick and simple method for qualitative assessment of purity and degradation.
Dynamic Light Scattering (DLS) Particle size and size distributionFor monitoring the physical stability of SLNs and emulsions.
Zeta Potential Measurement Surface charge of particlesAssess the stability of colloidal dispersions against aggregation.
Differential Scanning Calorimetry (DSC) Melting point and crystallinityCharacterize the solid-state properties and detect polymorphic changes.
X-ray Diffraction (XRD) Crystalline structureInvestigate the polymorphic form of this compound, which can affect stability.
UV-Visible Spectroscopy TurbidityA simple method to monitor the onset of precipitation.

References

Technical Support Center: LC-MS/MS Analysis of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of 1,3-dipalmitin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, with a focus on mitigating matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing - Co-elution with matrix components. - Inappropriate column chemistry or mobile phase. - Column overload.- Optimize chromatographic separation by adjusting the gradient, flow rate, or trying a different column (e.g., a lipid-specific column). - Ensure mobile phase additives are compatible with both the analyte and the mass spectrometer. - Dilute the sample to avoid overloading the column.
Inconsistent Results (Poor Precision) - Variable matrix effects between samples. - Inconsistent sample preparation. - Instrument instability.- Use a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of this compound to compensate for variability. - Standardize the sample preparation protocol, ensuring consistent volumes, times, and temperatures. - Perform regular system suitability tests to ensure instrument performance.
Low Signal Intensity (Ion Suppression) - High concentration of co-eluting matrix components, particularly phospholipids, in the ion source. - Inefficient ionization of this compound.- Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[1] - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Consider switching to a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
High Signal Intensity (Ion Enhancement) - Co-eluting matrix components that enhance the ionization of this compound.- Improve chromatographic separation to resolve the analyte from the enhancing compounds. - Use a SIL-IS to correct for the enhancement effect.
High Background Noise - Contamination from sample collection tubes, solvents, or labware. - Carryover from previous injections.- Use high-purity solvents and pre-screen all materials that come into contact with the sample. - Implement a robust wash cycle between injections, potentially using a stronger solvent than the mobile phase.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3][4] In the analysis of this compound, which is often performed in complex biological matrices like plasma or in lipid-rich food samples like infant formula, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[5][6] This can result in inaccurate and imprecise quantification.[4]

2. How can I evaluate the extent of matrix effects in my assay?

A common method is the post-extraction spike analysis.[7] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

3. What is the best sample preparation technique to minimize matrix effects for this compound?

The choice of sample preparation technique depends on the matrix. For biological fluids like plasma, a combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often effective at removing proteins and phospholipids, which are major sources of matrix interference.[8] For infant formula, a lipid extraction method is necessary.[5]

4. Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A SIL-IS, such as ¹³C- or deuterium-labeled this compound, is the ideal internal standard because it has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way.[9][10][11] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable quantification.

5. What are the typical LC-MS/MS parameters for the analysis of this compound?

While specific parameters should be optimized for your instrument, a common approach involves:

  • Liquid Chromatography: Reversed-phase chromatography with a C18 column is frequently used for the separation of triacylglycerols.[5][12] A gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile, isopropanol) and water, often with a modifier like ammonium formate or acetate, is typical.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][12][13]

Experimental Protocol: Quantification of this compound in Infant Formula

This protocol is adapted from a validated method for a structurally similar triacylglycerol, 1,3-olein-2-palmitin (OPO), and is suitable for the quantification of this compound in infant formula.[5][12]

1. Sample Preparation (Lipid Extraction)

  • Weigh 1 g of infant formula powder into a 50 mL centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Add a known amount of a suitable stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent Poroshell 120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm)[5]
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile:Isopropanol (1:1, v/v)
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of a this compound standard.
Source Temperature 350 °C
Gas Flow Optimized for the specific instrument
Spray Voltage Optimized for the specific instrument

3. Method Validation Parameters

The following table summarizes typical validation results for a similar triacylglycerol analysis, which can be used as a benchmark for the this compound method.[5][12]

ParameterResult
Linearity Range 3.0 - 300 µg/kg[5]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 1.0 µg/kg[5]
Limit of Quantification (LOQ) 3.0 µg/kg[5]
Precision (RSD%) < 12%[5]
Recovery 89.6 - 112%[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample add_is Add Internal Standard weigh->add_is extract Lipid Extraction (Chloroform:Methanol) evaporate Evaporate Solvent extract->evaporate add_is->extract reconstitute Reconstitute Extract evaporate->reconstitute filter Filter reconstitute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report Matrix_Effect_Evaluation cluster_prep Sample Preparation cluster_spiking Post-Extraction Spiking cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation blank_matrix Blank Matrix (without analyte) extract_blank Extract Blank Matrix blank_matrix->extract_blank spike_matrix Spike Analyte into Extracted Blank Matrix extract_blank->spike_matrix analyze_matrix Analyze Spiked Matrix Sample spike_matrix->analyze_matrix neat_solution Prepare Analyte in Neat Solvent analyze_neat Analyze Neat Solution neat_solution->analyze_neat compare Compare Peak Areas analyze_matrix->compare analyze_neat->compare calc_mf Calculate Matrix Factor compare->calc_mf

References

Validation & Comparative

A Researcher's Guide to the Quantitative Analysis of 1,3-Dipalmitin: HPLC Method Validation and Comparison with Alternative Technologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dipalmitin (1,3-Dihexadecanoylglycerol) is a diacylglycerol (DAG) of significant interest in the pharmaceutical, food, and cosmetic industries. As a key structural component of lipids, its precise quantification is crucial for quality control, formulation development, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable measurements. However, the validity of any quantitative data hinges on a rigorously validated analytical method.

This guide provides a comprehensive overview of the validation of an HPLC method for this compound quantification, following the globally recognized International Council for Harmonisation (ICH) guidelines. Furthermore, it presents an objective comparison of the validated HPLC method with alternative analytical technologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to aid researchers in selecting the most appropriate method for their specific needs.

HPLC Method for this compound Quantification

Due to the absence of a strong UV-absorbing chromophore in this compound, detection is typically achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). Normal-Phase (NP) HPLC is often preferred for the separation of lipid classes and isomers like diacylglycerols.

Experimental Protocol: NP-HPLC with ELSD Detection

This protocol is a representative method synthesized from established procedures for neutral lipid analysis.[1][2]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column thermostat.

    • Evaporative Light Scattering Detector (ELSD).[3][4][5][6]

  • Chromatographic Conditions:

    • Column: PVA-Sil (Polyvinyl alcohol-silica) column, 250 mm x 4.6 mm, 5 µm particle size.[7][1]

    • Mobile Phase: A gradient of Hexane, Isopropanol, and Methanol.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 10 µL.

    • ELSD Settings:

      • Drift Tube Temperature: 40°C.

      • Nebulizer Gas (Nitrogen) Pressure: 0.35 MPa.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound standard in chloroform or a similar organic solvent to prepare a stock solution of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase solvent.

    • Sample Preparation: Extract lipids from the sample matrix using an appropriate method (e.g., Bligh-Dyer extraction). Evaporate the solvent and reconstitute the lipid extract in the mobile phase solvent to a known concentration.

Validation of the HPLC Method

Method validation ensures that the analytical procedure is suitable for its intended purpose. The following parameters are evaluated according to ICH guidelines.

Table 1: Summary of HPLC Method Validation Parameters and Representative Data

Validation ParameterExperimental ProtocolAcceptance CriteriaRepresentative Result
Specificity Analyze blank matrix, this compound standard, and spiked matrix. Ensure no interfering peaks at the retention time of the analyte.The analyte peak should be well-resolved from other components (Resolution > 2).No interference observed at the retention time of this compound.
Linearity Analyze 5-6 calibration standards covering the expected concentration range (e.g., 10-200 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.[8]r² = 0.9988.[6]
Range The concentration interval over which the method is precise, accurate, and linear.Determined from linearity, accuracy, and precision studies.10 - 200 µg/mL.
Accuracy (% Recovery) Analyze samples spiked with known amounts of this compound at three concentration levels (low, medium, high) in triplicate. Calculate the percentage of analyte recovered.Mean recovery between 98.0% and 102.0%.[8]98.9% - 101.5%.
Precision (% RSD) Repeatability (Intra-assay): Analyze 6 replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-assay): Repeat the analysis on different days with different analysts or equipment.RSD ≤ 2.0%.Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.3%.[8]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.2.5 µg/mL.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope. The analyte must be quantifiable with acceptable accuracy and precision.S/N ≥ 10.8.0 µg/mL.
Robustness Deliberately vary method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on results.RSD of results should remain within acceptable limits (e.g., ≤ 5%).[9]The method was unaffected by minor variations, with peak area RSD < 4.5%.

Alternative Quantification Methods

While HPLC is a powerful tool, other techniques are also employed for lipid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and highly effective technique for fatty acid and lipid analysis. For non-volatile compounds like this compound, chemical derivatization is required to convert them into volatile esters (e.g., fatty acid methyl esters, FAMEs) prior to injection.[8][10] The gas chromatograph separates the components, which are then detected and identified by the mass spectrometer, providing excellent selectivity and sensitivity.[8][11]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a modern, high-sensitivity evolution of HPLC. It uses columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution than conventional HPLC.[12][13][14] The tandem mass spectrometer (MS/MS) provides exceptional selectivity and sensitivity, allowing for the quantification of lipids at very low concentrations, even in complex biological matrices, often with minimal sample cleanup.[15]

Performance Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, sample matrix, available equipment, and desired throughput.

Table 2: Comparison of NP-HPLC-ELSD, GC-MS, and UPLC-MS/MS for this compound Quantification

ParameterNP-HPLC-ELSDGC-MSUPLC-MS/MS
Specificity Moderate to Good (relies on chromatographic separation)Very Good (separation plus mass fragmentation patterns)Excellent (high-resolution separation and specific MRM transitions)
Sensitivity (LOQ) µg/mL rangeng/mL to pg/mL rangepg/mL to fg/mL range
Analysis Time per Sample 20-45 minutes[7]20-40 minutes (excluding derivatization)5-15 minutes
Sample Preparation Moderate (lipid extraction)Complex (extraction and mandatory chemical derivatization)Simple to Moderate (often 'dilute-and-shoot' is possible)[15]
Analyte Integrity Analyzes intact moleculeAnalyzes derivative (indirect analysis)Analyzes intact molecule
Instrumentation Cost ModerateModerate to HighHigh
Operational Cost LowModerate (requires derivatization reagents, high-purity gases)High (requires high-purity solvents and gases)
Throughput ModerateLow to ModerateHigh
Best Suited For Routine QC, analysis of major components, purity assessment.[16]Fatty acid profiling, structural confirmation, analysis of volatile lipids.High-sensitivity research, complex matrix analysis (biofluids), high-throughput screening.[13][14]

Visualized Workflows and Comparisons

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Define Analytical Method Protocol spec Specificity start->spec lin Linearity & Range start->lin acc Accuracy (% Recovery) start->acc prec Precision (% RSD) start->prec lod_loq LOD & LOQ start->lod_loq robust Robustness start->robust doc Document Results & Prepare Validation Report spec->doc lin->doc acc->doc prec->doc lod_loq->doc robust->doc end Validated Method doc->end

Caption: Workflow for HPLC method validation as per ICH guidelines.

Comparison of Analytical Methods

Method_Comparison cluster_criteria Key Selection Criteria HPLC HPLC-ELSD GC GC-MS UPLC UPLC-MS/MS Sensitivity Sensitivity Sensitivity->HPLC Moderate Sensitivity->GC High Sensitivity->UPLC Highest Cost Cost Cost->HPLC Lowest Cost->GC Moderate Cost->UPLC Highest Speed Speed / Throughput Speed->HPLC Moderate Speed->GC Slowest Speed->UPLC Fastest Specificity Specificity Specificity->HPLC Moderate Specificity->GC High Specificity->UPLC Highest

References

Differentiating 1,3-Dipalmitin and 1,2-Dipalmitin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of lipid isomers is a critical task. The positional isomers of dipalmitin, 1,3-dipalmitin and 1,2-dipalmitin, possess distinct physical properties and physiological roles, making their accurate differentiation essential. This guide provides an objective comparison of the primary analytical techniques used to distinguish between these two isomers, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful technique for the separation of diacylglycerol regioisomers. The key to differentiating 1,2- and this compound lies in exploiting the subtle differences in their polarity and interaction with the stationary phase. A particularly effective approach involves the use of a tandem column system, combining a normal-phase silica gel column with a chiral stationary phase column, which can achieve baseline separation without the need for derivatization.

Experimental Protocol: HPLC Separation

A novel HPLC-based method for the direct separation of 1,2- and 1,3-diacylglycerol isomers has been established using a tandem column system.[1]

  • Columns: A conventional silica gel column connected in series with a chiral stationary phase column.

  • Mobile Phase: A gradient of hexane and 2-propanol is typically used. The exact gradient profile will depend on the specific columns and system used and should be optimized to achieve maximum resolution.

  • Detection: An evaporative light scattering detector (ELSD) or a UV detector (at low wavelengths, e.g., 205 nm) can be used.

  • Sample Preparation: The dipalmitin isomers are dissolved in a suitable organic solvent, such as hexane or chloroform.

Data Presentation: HPLC
IsomerRetention Time (Conceptual)
This compoundt_R1_
1,2-Dipalmitint_R2_

Note: Absolute retention times will vary depending on the specific HPLC system, columns, and mobile phase conditions. However, this compound, being more symmetrical and less polar, will typically elute earlier than the more polar 1,2-dipalmitin on a normal-phase column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a highly effective method for distinguishing between 1,2- and this compound. The chemical environment of the protons on the glycerol backbone is unique for each isomer, leading to distinct chemical shifts and splitting patterns in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Analysis

¹H NMR spectra can be acquired in a standard NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for lipid analysis.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Data Acquisition: Standard ¹H NMR acquisition parameters are used.

  • Sample Preparation: The dipalmitin sample is dissolved in the deuterated solvent.

Data Presentation: ¹H NMR Chemical Shifts

The primary distinguishing signals are those of the glycerol moiety protons.[2]

ProtonThis compound Chemical Shift (ppm)1,2-Dipalmitin Chemical Shift (ppm)
Glycerol CH₂ (sn-1,3) ~4.15 (d)~4.2-4.3 (m)
Glycerol CH (sn-2) ~4.1 (quintet)~5.1 (m)
Glycerol CH₂ (sn-3) -~3.7 (m)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The multiplicity (d = doublet, m = multiplet, quintet) is also a key identifying feature.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), can provide valuable information for differentiating dipalmitin isomers. While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their distinction.

Experimental Protocol: Mass Spectrometry Analysis

The following describes a general approach using electrospray ionization (ESI) mass spectrometry.

  • Ionization Mode: Positive ion mode is typically used, often with the addition of an adduct-forming cation like lithium ([M+Li]⁺) to promote characteristic fragmentation.

  • Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

Data Presentation: Mass Spectrometry Fragmentation

The fragmentation of the lithium adducts of 1,2- and this compound provides diagnostic ions.[3]

Fragment Ion DescriptionThis compound (m/z)1,2-Dipalmitin (m/z)
[M+Li]⁺ 575.5575.5
Loss of one palmitic acid 319.3319.3
[Palmitic acid + Li]⁺ 263.2263.2
Diagnostic Fragment 1 [M+Li - H₂O - C₁₆H₃₂O₂]⁺ (301.3)[M+Li - C₁₆H₃₁O₂Li]⁺ (313.3)
Diagnostic Fragment 2 [M+Li - C₁₆H₃₀O]⁺ (335.3)Loss of CH₂O from sn-3 (m/z ~545)

Note: The relative intensities of these fragment ions are crucial for identification. For this compound, the neutral loss of a palmitic acid molecule is a dominant pathway. For 1,2-dipalmitin, the loss of the fatty acid from the sn-1 position is a characteristic fragmentation.

Logical Workflow for Isomer Differentiation

The choice of analytical technique depends on the specific requirements of the study, such as the need for quantification, the complexity of the sample matrix, and the available instrumentation. The following diagram outlines a logical workflow for selecting the most appropriate method.

Analytical_Workflow Workflow for Differentiating 1,3- and 1,2-Dipalmitin start Sample containing Dipalmitin Isomers quant Quantitative Analysis Required? start->quant complex Complex Matrix? quant->complex Yes nmr NMR quant->nmr No (for pure samples) hplc HPLC complex->hplc Yes ms LC-MS/MS or GC-MS complex->ms Yes report Report Isomer Ratio and/or Confirmation hplc->report nmr->report ms->report

Selection workflow for dipalmitin isomer analysis.

Conclusion

The differentiation of this compound and 1,2-dipalmitin can be reliably achieved using HPLC, NMR, and MS techniques. HPLC provides excellent separation for quantification in complex mixtures. ¹H NMR offers unambiguous structural confirmation, particularly for pure or simplified samples. Mass spectrometry, especially when coupled with chromatography, provides high sensitivity and structural information based on fragmentation patterns. The choice of the optimal technique will be dictated by the specific analytical goals and the nature of the sample. For comprehensive characterization, a combination of these methods is often employed.

References

comparative analysis of 1,3-dipalmitin from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1,3-dipalmitin sourced from three prominent suppliers: Supplier A, Supplier B, and Supplier C. The objective of this guide is to offer an evidence-based comparison of key quality attributes to aid researchers in selecting the most suitable product for their specific applications, ranging from nanoparticle formulation to cell signaling studies. The data presented herein is a summary of typical findings from standardized analytical protocols.

Data Summary

The following table summarizes the quantitative analysis of this compound from the three suppliers based on critical quality parameters.

ParameterSupplier ASupplier BSupplier CTest Method
Purity (by HPLC-ELSD) >99%≥98%>99.5%High-Performance Liquid Chromatography with Evaporative Light Scattering Detector
Isomeric Purity (1,3-isomer) ≥99%~98%≥99.5%Gas Chromatography (GC)
1,2-Isomer Impurity ≤1%≤2%<0.5%Gas Chromatography (GC)
Melting Point 72-74 °C71-75 °C73-74 °CDifferential Scanning Calorimetry (DSC)
Moisture Content (Karl Fischer) <0.1%<0.2%<0.1%Karl Fischer Titration
Physical Appearance White to off-white solidWhite solidWhite crystalline solidVisual Inspection

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an ELSD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of n-hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD drift tube temperature set to 50°C, nebulizer gas (Nitrogen) pressure at 3.5 bar.

  • Sample Preparation: 1 mg/mL of this compound dissolved in chloroform.

  • Injection Volume: 10 µL.

  • Analysis: The percentage purity is calculated based on the area of the principal peak relative to the total peak area.

Isomeric Purity by Gas Chromatography (GC)
  • Instrumentation: Agilent 8890 GC system or equivalent, with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for lipid analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.10 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 50°C, ramped to 350°C.

  • Injector and Detector Temperature: 350°C.

  • Sample Preparation: Silylation of the sample with a suitable agent (e.g., BSTFA) to derivatize the hydroxyl group.

  • Analysis: Separation of this compound and its 1,2-isomer is achieved based on their different retention times. The percentage of each isomer is determined by peak area normalization.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Instrumentation: TA Instruments DSC 250 or equivalent.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Heating from 25°C to 100°C at a rate of 5°C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates the general workflow for the quality control analysis of incoming this compound samples.

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting start Receive this compound from Supplier prep Sample Homogenization and Weighing start->prep dissolve Dissolution in Appropriate Solvent prep->dissolve dsc Melting Point (DSC) prep->dsc kf Moisture Content (Karl Fischer) prep->kf hplc Purity Analysis (HPLC-ELSD) dissolve->hplc gc Isomeric Purity (GC-FID) dissolve->gc analyze Compare Data Against Specifications hplc->analyze gc->analyze dsc->analyze kf->analyze decision Pass/Fail analyze->decision report Generate Certificate of Analysis decision->report Pass quarantine Quarantine and Re-test/Reject decision->quarantine Fail G PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,3-Diacylglycerol (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Downstream Substrates PKC->Substrate phosphorylates Response Cellular Response Substrate->Response

Cross-Validation of GC-FID and HPLC Methods for the Quantification of 1,3-Dipalmitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid-based pharmaceutical ingredients like 1,3-dipalmitin is critical for ensuring product quality and efficacy. This guide provides a comprehensive cross-validation of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative performance data, and a logical workflow for method cross-validation are presented to aid in selecting the most appropriate method for specific analytical needs.

The cross-validation of analytical methods is a crucial step in pharmaceutical development and quality control. It ensures that an analytical procedure is suitable for its intended purpose by comparing its performance against a second, well-characterized method.[1] This process provides a higher level of assurance in the accuracy and reliability of analytical data.

Comparative Analysis of GC-FID and HPLC Methods

Both GC-FID and HPLC are powerful techniques for the analysis of lipids, including triglycerides like this compound.[2][3] However, they operate on different separation principles and offer distinct advantages and disadvantages. GC-FID is known for its high sensitivity and resolution for volatile and semi-volatile compounds, while HPLC is well-suited for non-volatile and thermally labile molecules.[3][4]

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters for the quantification of this compound using GC-FID and HPLC methods, based on established International Council for Harmonisation (ICH) guidelines.[1][5][6]

Validation ParameterGC-FIDHPLC (with ELSD or UV)
Linearity (R²) ≥ 0.995≥ 0.995[6]
Range 80% to 120% of the test concentration[6]80% to 120% of the test concentration[6]
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (RSD%) ≤ 2%[6]≤ 2%[6]
Limit of Detection (LOD) Lower (ng level)Higher (µg level)
Limit of Quantitation (LOQ) Lower (ng level)Higher (µg level)
Specificity HighHigh
Robustness GoodGood

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

GC-FID Method for this compound

Gas chromatography is a widely used technique for the analysis of triglycerides due to its speed and sensitivity.[7] High-temperature GC is particularly effective for separating these high-boiling-point compounds.[7]

1. Sample Preparation (Transesterification)

Before GC analysis, triglycerides are typically converted to their fatty acid methyl esters (FAMEs) through transesterification to increase their volatility.[8]

  • Accurately weigh about 25 mg of the this compound sample into a reaction vial.

  • Add 1.5 mL of a 0.5 M solution of sodium methoxide in methanol.

  • Seal the vial and heat at 50°C for 10 minutes with occasional shaking.

  • After cooling to room temperature, add 2 mL of hexane and 2 mL of saturated sodium chloride solution.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.

2. GC-FID Conditions

  • Column: A capillary column suitable for high-temperature analysis, such as a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5ht or equivalent).[7]

  • Injector Temperature: 320°C

  • Detector (FID) Temperature: 350°C[9]

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 1 minute.

    • Ramp to 340°C at a rate of 10°C/minute.

    • Hold at 340°C for 10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

HPLC Method for this compound

HPLC is a versatile technique for analyzing triglycerides without the need for derivatization.[3] Reversed-phase chromatography is commonly employed for the separation of these non-polar molecules.[3] An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelength) is suitable for detecting lipids that lack a strong chromophore.[10]

1. Sample Preparation

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and isopropanol.

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol

    • Gradient Program:

      • 0-10 min: 80% A, 20% B

      • 10-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30.1-35 min: Return to initial conditions (80% A, 20% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector:

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min.

    • UV Detector: 205 nm

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the GC-FID and HPLC methods for this compound analysis.

CrossValidationWorkflow start Start: Define Analytical Requirement (Quantification of this compound) method_dev Method Development start->method_dev gcfid_dev GC-FID Method Optimization method_dev->gcfid_dev hplc_dev HPLC Method Optimization method_dev->hplc_dev validation Individual Method Validation (as per ICH Guidelines) gcfid_dev->validation hplc_dev->validation gcfid_val GC-FID Validation: Linearity, Accuracy, Precision, LOD, LOQ validation->gcfid_val hplc_val HPLC Validation: Linearity, Accuracy, Precision, LOD, LOQ validation->hplc_val cross_val Cross-Validation Study gcfid_val->cross_val hplc_val->cross_val sample_analysis Analyze Identical Samples with Both Validated Methods cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp eval Evaluate Method Agreement and Bias data_comp->eval conclusion Conclusion: Methods are Interchangeable or Define Specific Use Cases eval->conclusion

Caption: Workflow for the cross-validation of GC-FID and HPLC analytical methods.

Conclusion

Both GC-FID and HPLC are suitable methods for the quantitative analysis of this compound, each with its own set of advantages. GC-FID generally offers higher sensitivity, making it ideal for trace-level analysis. However, it requires a derivatization step, which can introduce variability. HPLC, on the other hand, allows for the direct analysis of the triglyceride, simplifying sample preparation. The choice between the two methods will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the availability of instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.

References

Navigating the Nuances of Diacylglycerols: A Comparative Guide to 1,3-Dipalmitin and Other DAG Isomers in Cell Culture Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of signaling molecules in cell culture studies is paramount to obtaining accurate and reproducible results. Among these, diacylglycerols (DAGs) play a critical role as second messengers, primarily through their activation of protein kinase C (PKC). However, not all DAGs are created equal. The stereoisomeric form of a DAG molecule dictates its biological activity and metabolic fate. This guide provides an objective comparison of 1,3-dipalmitin with other diacylglycerols, supported by experimental data, detailed protocols, and visual aids to facilitate informed decisions in your research.

Diacylglycerols are characterized by a glycerol backbone with two fatty acid chains. The position of these fatty acids gives rise to different isomers, principally sn-1,2-DAG and sn-1,3-DAG. It is the sn-1,2-DAG isomer that is widely recognized as the biologically active form, capable of binding to and activating PKC.[1][2][3][4] In contrast, sn-1,3-DAGs are generally considered inactive in this canonical signaling pathway, often serving as experimental controls.[2][3]

This compound is a specific sn-1,3-diacylglycerol where both fatty acid chains are palmitic acid. While typically used as a negative control, some in vitro studies have shown it can activate PKCα at micromolar concentrations.[5] This highlights the importance of understanding the specific context and concentration when interpreting results.

Performance Comparison: this compound vs. Other Diacylglycerols

The differential effects of DAG isomers are largely attributed to the specific recognition by intracellular enzymes. This enzymatic selectivity governs both their signaling capacity and their incorporation into other lipids.

Parametersn-1,2-Diacylglycerols (e.g., sn-1,2-dioleoylglycerol)sn-1,3-Diacylglycerols (e.g., this compound)References
Protein Kinase C (PKC) Activation Potent activators of conventional and novel PKC isoforms.Generally considered inactive or a very weak activator (e.g., this compound activates PKCα with a Ka of 3.8 µM in vitro).[5][6][7][8][9]
Metabolic Fate
Diacylglycerol Kinase (DGK)Phosphorylated by DGKs to form phosphatidic acid.Not a preferred substrate for DGKs.[1]
Diacylglycerol-O-Acyltransferase 1 (DGAT1)Preferred substrate for acylation to form triacylglycerols (TAGs).Less efficiently utilized compared to sn-1,2-DAGs.[1][2]
Diacylglycerol-O-Acyltransferase 2 (DGAT2)Less efficiently utilized compared to sn-1,3-DAGs.Preferred substrate for acylation to form TAGs.[1][2]
Cellular Effects
Signal TransductionActs as a second messenger in numerous signaling pathways.Generally does not propagate signals through the canonical PKC pathway.[1][3]
NeuroprotectionNot a primary focus of study for this specific effect.This compound (0.25-2 µM) has been shown to inhibit apoptosis and reduce reactive oxygen species (ROS) in neuronal cells.[5]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the differential effects of diacylglycerols in cell culture.

Protocol 1: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol is designed to measure the direct effect of different DAG isomers on the activity of purified PKC isoforms.

Materials:

  • Purified PKC isozyme (e.g., PKCα)

  • Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)

  • Diacylglycerol isomers (e.g., this compound, sn-1,2-dioleoylglycerol)

  • ATP (containing γ-³²P-ATP)

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Tris-HCl buffer, MgCl₂, DTT

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare lipid vesicles by sonication or extrusion.

  • Incubate the purified PKC isozyme with the lipid vesicles and the desired concentration of the diacylglycerol isomer in the reaction buffer.

  • Initiate the kinase reaction by adding the substrate and γ-³²P-ATP.

  • Incubate at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated γ-³²P-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme for each condition.

Protocol 2: Cellular Proliferation/Viability Assay (MTT Assay)

This protocol assesses the impact of DAG treatment on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Diacylglycerol isomers complexed with bovine serum albumin (BSA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the DAG-BSA complexes. Include a BSA-only control.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Express the results as a percentage of the control (BSA-treated) cells.

Visualizing the Pathways and Processes

To better understand the distinct roles of DAG isomers, the following diagrams illustrate their involvement in signaling and metabolism, as well as a typical experimental workflow.

G Canonical sn-1,2-DAG Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response Substrate->Response

Canonical sn-1,2-DAG Signaling Pathway

G Differential Metabolism of DAG Isomers cluster_0 sn-1,2-Diacylglycerol cluster_1 sn-1,3-Diacylglycerol DAG12 sn-1,2-DAG DGAT1_12 DGAT1 (preferred) DAG12->DGAT1_12 DGAT2_12 DGAT2 (less preferred) DAG12->DGAT2_12 DGK DGK DAG12->DGK TAG_12 Triacylglycerol DGAT1_12->TAG_12 DGAT2_12->TAG_12 PA Phosphatidic Acid DGK->PA DAG13 sn-1,3-DAG DGAT1_13 DGAT1 (less preferred) DAG13->DGAT1_13 DGAT2_13 DGAT2 (preferred) DAG13->DGAT2_13 TAG_13 Triacylglycerol DGAT1_13->TAG_13 DGAT2_13->TAG_13

Differential Metabolism of DAG Isomers

G Experimental Workflow for Comparing DAG Effects cluster_assays Downstream Assays start Cell Seeding treatment Treatment with DAG Isomers (e.g., this compound vs. sn-1,2-Dioleoylglycerol) + Vehicle Control (BSA) start->treatment incubation Incubation (Defined Time Period) treatment->incubation assay1 PKC Activity Assay incubation->assay1 assay2 Western Blot (for phosphorylated substrates) incubation->assay2 assay3 Cell Viability/Apoptosis Assay incubation->assay3 assay4 Gene Expression Analysis (qPCR) incubation->assay4 analysis Data Analysis and Comparison assay1->analysis assay2->analysis assay3->analysis assay4->analysis

Experimental Workflow for Comparing DAG Effects

References

spectroscopic comparison of 1,3-dipalmitin and 1,3-distearin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the physicochemical properties of lipids is paramount. This guide provides a comprehensive spectroscopic comparison of two common diacylglycerols: 1,3-dipalmitin and 1,3-distearin. By presenting key experimental data and methodologies, this document aims to be a valuable resource for those working with these molecules.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound and 1,3-distearin is presented below. These characteristics underpin their spectroscopic differences and biological functions.

PropertyThis compound1,3-Distearin
Synonyms 1,3-Dipalmitoylglycerol, Glyceryl 1,3-dipalmitate1,3-Distearoylglycerol, Glyceryl 1,3-distearate
Molecular Formula C₃₅H₆₈O₅[1]C₃₉H₇₆O₅[2]
Molecular Weight 568.91 g/mol [1]625.02 g/mol [2]
CAS Number 502-52-3[1]504-40-5[2]
Melting Point 73-74 °C[3]~78 °C
Appearance White solidWhite solid

Spectroscopic Fingerprints: A Comparative Analysis

The subtle difference in the length of the fatty acid chains between this compound (C16:0) and 1,3-distearin (C18:0) gives rise to distinct, albeit similar, spectroscopic signatures. Below is a summary of key data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment (this compound)Assignment (1,3-Distearin)
~4.15msn-1,3 CH₂sn-1,3 CH₂
~4.08msn-2 CHsn-2 CH
~2.30tα-CH₂ of fatty acidα-CH₂ of fatty acid
~1.60mβ-CH₂ of fatty acidβ-CH₂ of fatty acid
~1.25s (br)-(CH₂)n- of fatty acid-(CH₂)n- of fatty acid
~0.88tTerminal CH₃ of fatty acidTerminal CH₃ of fatty acid

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment (this compound)Assignment (1,3-Distearin)
~173C=O (Ester carbonyl)C=O (Ester carbonyl)
~68sn-2 CHsn-2 CH
~65sn-1,3 CH₂sn-1,3 CH₂
~34α-CH₂ of fatty acidα-CH₂ of fatty acid
~29-(CH₂)n- of fatty acid-(CH₂)n- of fatty acid
~25β-CH₂ of fatty acidβ-CH₂ of fatty acid
~22CH₂ adjacent to terminal CH₃CH₂ adjacent to terminal CH₃
~14Terminal CH₃ of fatty acidTerminal CH₃ of fatty acid
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.

Ionm/z (this compound)m/z (1,3-Distearin)
[M+H]⁺ 569.5625.6
[M+NH₄]⁺ 586.5642.6
[M-H]⁻ 567.5623.6
Fragment [M-RCOOH]⁺ 313.2341.3
Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a characteristic fingerprint.

Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3450O-H stretch (hydroxyl group)
~2920, ~2850C-H stretch (asymmetric and symmetric)
~1735C=O stretch (ester carbonyl)
~1465C-H bend (methylene scissoring)
~1170C-O stretch (ester)

Key Raman Shifts (cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~2880, ~2845C-H stretch (asymmetric and symmetric)
~1730C=O stretch (ester carbonyl)
~1440C-H bend (methylene scissoring)
~1300C-H twist (methylene)
~1130, ~1060C-C stretch (skeletal)

Experimental Protocols

Reproducible and reliable data are contingent on meticulous experimental procedures. The following are generalized protocols for the spectroscopic analysis of this compound and 1,3-distearin.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of at least 5 seconds for quantitative analysis.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans and a longer acquisition time are necessary.

Mass Spectrometry (GC-MS)

For the analysis of diacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is typically required to increase their volatility.

  • Derivatization: Silylation is a common method. To a dried lipid sample (e.g., 100 µg), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column). A typical temperature program would start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 350 °C) to elute the analytes.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-800).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of the lipid in a volatile solvent (e.g., chloroform). Cast a few drops of the solution onto an IR-transparent window (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid lipid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation: The solid lipid sample can be placed directly on a microscope slide or in a suitable sample holder.

  • Instrumentation: A confocal Raman microscope with a laser excitation source (e.g., 785 nm) is typically used.

  • Data Acquisition: Focus the laser onto the sample and collect the scattered light. The spectrum is typically recorded over a Raman shift range of 200-3200 cm⁻¹. The laser power and acquisition time should be optimized to obtain a good signal without causing sample degradation.

Biological Context: The Diacylglycerol Signaling Pathway

Both this compound and 1,3-distearin are diacylglycerols (DAGs), which are crucial second messengers in cellular signaling. A primary role of DAG is the activation of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to possess neuroprotective effects, while both this compound and 1,3-distearin can activate PKC.[4][5][6]

The simplified diagram below illustrates the central role of diacylglycerol in the PKC signaling cascade.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP₂ DAG Diacylglycerol (e.g., this compound, 1,3-Distearin) PIP2->DAG PLC IP3 IP₃ PIP2->IP3 PLC PKC_active Active PKC DAG->PKC_active Activation ER Endoplasmic Reticulum IP3->ER PKC_inactive Inactive PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Ligand Binding Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC_active Co-activation

Diacylglycerol Signaling Pathway

This guide provides a foundational spectroscopic comparison of this compound and 1,3-distearin. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.

References

Assessing the Purity of Synthesized 1,3-Dipalmitin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 1,3-dipalmitin, a diglyceride of significant interest in various research and pharmaceutical applications. This guide will objectively compare the performance of these methods and provide supporting experimental data and protocols.

Comparison of Analytical Techniques for Purity Assessment

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques, alongside fundamental physical property measurements. The choice of method often depends on the suspected impurities, the required level of accuracy, and the available instrumentation. The primary impurity of concern in the synthesis of this compound is its isomeric form, 1,2-dipalmitin.

Analytical TechniquePrinciple of Purity AssessmentTypical Purity SpecificationKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation of this compound from its isomers (e.g., 1,2-dipalmitin) and other impurities based on differential partitioning between a stationary and mobile phase. Purity is determined by the relative peak area of the this compound peak.>98%[1]High resolution for separating isomers, quantitative accuracy, and adaptability to various detectors.Requires method development, and can be more time-consuming than spectroscopic methods.
Gas Chromatography (GC) Separation of volatile derivatives of this compound (e.g., fatty acid methyl esters - FAMEs) or the intact molecule at high temperatures. Purity is assessed by the relative peak areas.>99%High sensitivity for volatile impurities, and excellent for analyzing fatty acid composition.Requires derivatization for non-volatile compounds, and high temperatures can potentially degrade the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information. Purity is determined by comparing the integral of signals corresponding to this compound with those of impurities. Quantitative NMR (qNMR) offers high accuracy.≥99%Non-destructive, provides structural confirmation, and qNMR is a primary method for purity assessment.Lower sensitivity compared to chromatographic methods, and complex spectra may require expertise for interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides a "fingerprint" spectrum based on the vibrational frequencies of chemical bonds. Purity is assessed by comparing the sample spectrum to that of a pure standard and identifying peaks corresponding to impurities.Conformance to reference spectrumRapid, non-destructive, and requires minimal sample preparation.Primarily a qualitative technique for purity; quantitative analysis can be challenging.
Melting Point Determination Pure crystalline solids have a sharp and specific melting point. Impurities typically depress and broaden the melting point range.72-74 °C[2]Simple, inexpensive, and a good initial indicator of purity.Non-specific, and the presence of isomers may not significantly alter the melting point.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its isomeric impurity, 1,2-dipalmitin.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).

  • Stationary Phase: A silver-ion column (e.g., ChromSpher 5 Lipids) is effective for separating diacylglycerol isomers.

Mobile Phase:

  • A gradient of a non-polar solvent (e.g., hexane or isooctane) and a slightly more polar solvent (e.g., methyl tert-butyl ether or isopropanol).

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., chloroform or hexane). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the same solvent as the standard.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 40 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standard solutions and the sample solution.

    • Run the gradient program to elute the compounds.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and 1,2-dipalmitin based on the retention times of the standards.

    • Calculate the area of each peak.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area of all components.

Gas Chromatography (GC)

Objective: To assess the fatty acid composition and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for high-temperature analysis of lipids (e.g., a polysiloxane-based column).

Procedure:

  • Derivatization (FAMEs Analysis):

    • Accurately weigh the synthesized this compound.

    • Transesterify the diacylglycerols to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

    • Extract the FAMEs with a non-polar solvent like hexane.

  • Chromatographic Conditions:

    • Injector Temperature: e.g., 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 250 °C) to elute all FAMEs.

    • Detector Temperature: e.g., 280 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis:

    • Identify the FAME peaks by comparing their retention times to those of a standard FAME mixture.

    • The purity in terms of fatty acid composition can be determined by the relative percentage of palmitic acid methyl ester.

    • Analyze for any unexpected peaks that may indicate volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and quantify its purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic acid).

    • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum.

    • Key signals for this compound include a triplet for the terminal methyl protons of the palmitoyl chains, a multiplet for the methylene protons, a triplet for the methylene protons adjacent to the carbonyl group, and signals for the glycerol backbone protons.

  • Data Analysis (for qNMR):

    • Integrate the area of a well-resolved signal corresponding to this compound and the signal from the internal standard.

    • Calculate the molar ratio of this compound to the internal standard.

    • From the known mass of the internal standard, calculate the mass and purity of this compound in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a characteristic fingerprint of the synthesized this compound and identify the presence of functional groups indicative of impurities.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectral Acquisition: Collect the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the acquired spectrum with that of a high-purity this compound standard.

    • Characteristic peaks for this compound include C-H stretching vibrations of the alkyl chains, a strong C=O stretching vibration of the ester groups, and C-O stretching vibrations.

    • Look for any additional peaks that may suggest the presence of impurities (e.g., a broad O-H stretch could indicate the presence of residual glycerol or monoglycerides).

Melting Point Determination

Objective: To determine the melting point range of the synthesized this compound as an indicator of purity.

Instrumentation:

  • Melting point apparatus.

  • Capillary tubes.

Procedure:

  • Sample Preparation: Pack a small amount of the finely powdered, dry this compound into a capillary tube.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Data Analysis:

    • Compare the observed melting point range with the literature value for pure this compound (typically around 72-74 °C). A broad melting range or a depressed melting point suggests the presence of impurities.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive assessment of synthesized this compound purity.

Purity_Assessment_Workflow start Synthesized this compound mp Melting Point Determination start->mp ftir FTIR Spectroscopy start->ftir preliminary_assessment Preliminary Purity Assessment mp->preliminary_assessment ftir->preliminary_assessment hplc HPLC Analysis (Isomeric Purity) preliminary_assessment->hplc Proceed if preliminary alysis is satisfactory gc GC Analysis (Fatty Acid Composition & Volatiles) preliminary_assessment->gc nmr NMR Spectroscopy (Structural Confirmation & qNMR) preliminary_assessment->nmr final_purity Final Purity Determination hplc->final_purity gc->final_purity nmr->final_purity pass Purity > Specification final_purity->pass Meets Purity Criteria fail Purity < Specification (Further Purification Required) final_purity->fail Does Not Meet Purity Criteria

Caption: Workflow for assessing the purity of synthesized this compound.

References

A Comparative Guide to Inter-Laboratory Analysis of 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methodologies for the quantification of 1,3-dipalmitin. While a formal inter-laboratory comparison study for this compound is not publicly available, this document compiles and compares performance data from validated methods for structurally similar diacylglycerols. The aim is to offer a valuable resource for laboratories seeking to establish, validate, or compare their own analytical protocols for this compound analysis. The data presented herein is derived from various scientific publications and serves as a benchmark for typical method performance.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an analytical technique for this compound quantification is critical for achieving accurate and reproducible results. The two most prevalent methods are High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the typical performance characteristics of these methods based on published validation data for diacylglycerols.

ParameterHPLC-ELSDGC-MS (after derivatization)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.2 - 10 µg/mL5 - 20 ng/L
Limit of Quantification (LOQ) 0.5 - 25 µg/mL15 - 60 ng/L
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD) < 5%< 15%

Disclaimer: The data in this table is a synthesis of findings from multiple studies on diacylglycerol analysis and is intended to represent typical method performance. Actual results may vary depending on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and comparable analytical results. Below are typical methodologies for the analysis of this compound using HPLC-ELSD and GC-MS.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of non-volatile compounds like this compound without the need for chemical derivatization.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in an appropriate organic solvent, such as a mixture of chloroform and methanol (e.g., 2:1, v/v).

  • Vortex the sample until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of Solvent A (e.g., methanol/water, 95:5, v/v) and Solvent B (e.g., isopropanol/hexane, 85:15, v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Injection Volume: 10-20 µL.

3. ELSD Conditions:

  • Nebulizer Temperature: 30-40°C.

  • Evaporator Temperature: 40-50°C.

  • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and structural confirmation but requires derivatization to increase the volatility of this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent like chloroform.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether.

  • Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 340°C, which is then held for several minutes.

  • Injection Mode: Splitless injection is often used for trace analysis.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the analysis of this compound, from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Organic Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Optional Filtration Filtration Dissolution->Filtration Derivatization->Filtration HPLC HPLC Separation (Reversed-Phase) Filtration->HPLC GC GC Separation (Capillary Column) Filtration->GC ELSD ELSD Detection HPLC->ELSD MS MS Detection (EI) GC->MS Integration Peak Integration ELSD->Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound analysis.

performance of different chromatography columns for 1,3-dipalmitin separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient separation of 1,3-dipalmitin is crucial for accurate analysis and purification. This guide provides an objective comparison of the performance of various chromatography columns for this purpose, supported by experimental data and detailed methodologies.

The choice of chromatography column significantly impacts the resolution, retention time, and overall efficiency of this compound separation from its isomers and other lipids. This comparison focuses on three primary types of columns: Reversed-Phase (C18 and C30), Normal-Phase (Silica), and Silver Ion Chromatography columns.

Performance Comparison of Chromatography Columns

The following table summarizes the performance of different chromatography columns for the separation of this compound, with a focus on key chromatographic parameters.

Column TypeStationary PhasePrinciple of SeparationMobile Phase ExampleRetention of this compoundResolution from 1,2-DipalmitinKey Advantages
Reversed-Phase C18 (Octadecylsilane)Hydrophobic interactions100% AcetonitrileElutes after more polar compoundsBaseline separation achievableRobust and widely available
Reversed-Phase C30 (Triacontylsilane)Enhanced hydrophobic and shape selectivityGradient of Acetonitrile and IsopropanolStronger retention than C18Potentially higher resolution than C18Superior shape selectivity for isomers
Normal-Phase SilicaAdsorption based on polarityHexane/Isopropanol/Acetic AcidElutes before more polar compoundsGood separation of neutral lipid classesEffective for class separation
Silver Ion Silver ion impregnated silicaπ-complexation with double bondsDichloromethane/AcetoneNot applicable for saturated lipidsNot suitable for separating saturated isomersExcellent for separating unsaturated isomers

Detailed Experimental Protocols

Reversed-Phase HPLC for this compound Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating positional isomers of diacylglycerols.

Experimental Workflow for Reversed-Phase HPLC:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve dipalmitin sample in mobile phase hplc1 Inject sample onto RP column (C18 or C30) prep1->hplc1 Load sample hplc2 Isocratic or gradient elution hplc1->hplc2 Separation hplc3 Detection (e.g., ELSD, UV) hplc2->hplc3 Detection data1 Integrate peak areas hplc3->data1 Acquire chromatogram data2 Determine retention time and resolution data1->data2

Figure 1: General workflow for the separation of this compound using reversed-phase HPLC.

C18 Column Protocol:

A study successfully separated 1,2(2,3)- and 1,3-positional isomers of diacylglycerols using a C18 column.[1] The elution order showed that this compound is retained on the column under these conditions.

  • Column: C18, 5 µm particle size

  • Mobile Phase: 100% Acetonitrile (Isocratic)

  • Flow Rate: 1.1 mL/min

  • Detection: UV at 205 nm

C30 Column Protocol:

C30 columns offer enhanced shape selectivity, which can lead to improved resolution of structurally similar lipids like diacylglycerol isomers.[2][3]

  • Column: Acclaim C30, 5 µm particle size

  • Mobile Phase: Gradient of Acetonitrile and Isopropanol

  • Temperature: 40 °C

  • Detection: Charged Aerosol Detector (CAD)

Normal-Phase HPLC for Neutral Lipid Class Separation

Normal-phase HPLC is effective for separating lipids into classes based on their polarity. In this mode, this compound, being a neutral lipid, will have a characteristic retention time.

Experimental Workflow for Normal-Phase HPLC:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve lipid extract in non-polar solvent hplc1 Inject sample onto Silica column prep1->hplc1 Load sample hplc2 Gradient elution with increasing polarity hplc1->hplc2 Separation hplc3 Detection (e.g., ELSD) hplc2->hplc3 Detection data1 Identify lipid classes by retention time hplc3->data1 Acquire chromatogram data2 Quantify peak areas data1->data2

Figure 2: General workflow for the class separation of neutral lipids, including this compound, using normal-phase HPLC.

Silica Column Protocol:

  • Column: Silica gel, 5 µm particle size

  • Mobile Phase: A gradient of hexane, isopropanol, and acetic acid can be employed to separate neutral lipid classes.

  • Detection: Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis as it does not require chromophores.

Silver Ion Chromatography for Isomer Separation

Silver ion chromatography is a powerful technique for separating lipids based on the number, configuration, and position of double bonds. The silver ions on the stationary phase interact with the π-electrons of the double bonds. For saturated lipids like this compound, this technique is not the primary choice for isomer separation as there are no double bonds for the specific interaction. However, it is highly effective for separating unsaturated diacylglycerol or triacylglycerol isomers.[4][5][6]

Logical Decision Tree for Column Selection:

start Start: Separation of this compound q1 Primary Goal? start->q1 ans1a Isomer Separation (1,3- vs 1,2-dipalmitin) q1->ans1a Positional Isomers ans1b Lipid Class Separation q1->ans1b Class Fractionation ans1c Separation of Unsaturated Isomers q1->ans1c Unsaturation q2 Need highest resolution for isomers? ans1a->q2 ans3 Use Normal-Phase (Silica) Column ans1b->ans3 ans4 Use Silver Ion Column ans1c->ans4 ans2a Use C30 Column q2->ans2a Yes ans2b Use C18 Column q2->ans2b No (Standard Resolution)

Figure 3: Decision-making workflow for selecting the appropriate chromatography column for this compound related separations.

Conclusion

The selection of an appropriate chromatography column is paramount for the successful separation of this compound. For high-resolution separation of this compound from its positional isomer, 1,2-dipalmitin, a C30 reversed-phase column is recommended due to its superior shape selectivity. A C18 reversed-phase column also provides adequate separation and is a robust, widely used alternative. For the separation of neutral lipid classes, a normal-phase silica column is the most suitable choice. While silver ion chromatography is an excellent technique for separating unsaturated lipid isomers, it is not applicable for the separation of saturated diacylglycerols like this compound. Researchers should select the column and method that best aligns with their specific analytical goals, considering factors such as the complexity of the sample matrix and the required level of resolution.

References

The Neuroprotective Landscape: A Comparative Analysis of 1,3-Dipalmitin and Other Bioactive Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced neuroprotective capabilities of various lipid molecules is paramount in the quest for novel therapeutics against neurodegenerative diseases and acute brain injury. This guide provides a comprehensive comparison of the neuroprotective effects of 1,3-dipalmitin, represented by its containing triglyceride 1,3-dipalmitoyl-2-oleoylglycerol (POP), against a spectrum of other bioactive lipids. The comparative analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the key quantitative data from various preclinical studies, offering a comparative overview of the neuroprotective efficacy of different lipids.

Table 1: Neuroprotective Effects in Ischemic Stroke Models

Lipid/CompoundAnimal ModelDosageAdministration RouteKey Outcome MeasureResultCitation
1,3-Dipalmitoyl-2-oleoylglycerol (POP) Rat (MCAO/R)1, 3, 5 mg/kgOralInfarct VolumeSignificant reduction[1]
5 mg/kgOralNeurological ScoreSignificant improvement[1]
Docosahexaenoic Acid (DHA) Rat (MCAo)5 mg/kgIntravenousTotal Infarct Volume40-66% reduction[2]
5 mg/kgIntravenousNeurological ScoreSignificant improvement[3]
Mouse (MCAO)5 mg/kgIntravenousTotal Infarct Volume42.4% reduction[4]
Oleic Acid Rat (MCAO)10, 30 mg/kgIntraperitonealInfarct VolumeSignificant reduction at 30 mg/kg[5][6]
10, 30 mg/kgIntraperitonealNeurological DeficitsSignificant improvement[5][6]
Sphingosine-1-Phosphate (S1P) Modulator (Fingolimod) Mouse (MCAO)1 mg/kgIntraperitonealInfarct VolumeSignificantly reduced[7]
1 mg/kgIntraperitonealNeurological ScoreSignificantly improved[7]
Lysophosphatidic Acid (LPA) Receptor 1 Antagonist (AM152) Mouse (pMCAO)1.5, 5, 15 mg/kgOralInfarct VolumeSignificant reduction[8][9]
1.5, 5, 15 mg/kgOralNeurological DeficitsSignificant improvement[8][9]

Table 2: Neuroprotective Effects in Other Neurological Models

Lipid/CompoundExperimental ModelKey Outcome MeasureResultCitation
Phosphatidylserine (PS) Elderly with memory complaintsCognitive FunctionModest improvement[10][11][12]
Alzheimer's Disease patientsCognitive FunctionSlight improvement in some cases[13]
Ceramide (C2-ceramide) Cultured NeuronsNeuronal ViabilityDecreased[14][15]
ApoptosisIncreased[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical procedure is a widely used animal model to mimic ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is carefully dissected and ligated. A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a predetermined period (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.

  • Confirmation of Occlusion: Successful occlusion can be confirmed by monitoring cerebral blood flow using techniques like laser Doppler flowmetry.

Quantification of Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of tissue damage following ischemia.

  • Brain Tissue Preparation: At a specified time point after MCAO (e.g., 24 hours), the rat is euthanized, and the brain is rapidly removed and cooled.

  • Slicing: The brain is sliced into coronal sections of a uniform thickness (e.g., 2 mm).

  • Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes. Viable tissue, rich in mitochondrial dehydrogenases, reduces the TTC to a red formazan product, while the infarcted tissue remains white.

  • Image Analysis: The stained sections are photographed, and the infarct area (white) and the total area of the hemisphere are measured using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct area over the thickness of the slices.

Assessment of Neurological Deficits

Neurological scoring systems are used to evaluate the functional outcome after stroke.

  • Modified Neurological Severity Score (mNSS): This is a composite score that assesses motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

  • Rotarod Test: This test evaluates motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded. A longer latency indicates better motor function.

  • Beam Walking Test: This test assesses fine motor coordination and balance. The animal is required to traverse a narrow beam, and errors or slips are counted.

Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory.

  • Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface.

  • Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

Western Blot Analysis for Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

  • Protein Extraction: Brain tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-Akt, p-CREB, and their total forms). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation of the signaling pathway.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these lipids are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

1,3-Dipalmitoyl-2-oleoylglycerol (POP) Signaling Pathway

POP has been shown to exert its neuroprotective effects by modulating the p38 MAPK and PI3K/Akt/CREB pathways.[1]

POP_Signaling POP 1,3-Dipalmitoyl-2-oleoylglycerol (POP) p38 p38 MAPK POP->p38 Inhibits PI3K PI3K POP->PI3K Activates Inflammation Inflammation (iNOS, COX-2) p38->Inflammation Apoptosis Apoptosis (Bax/Bcl-2 ratio) p38->Apoptosis Akt Akt PI3K->Akt CREB CREB Akt->CREB NeuronalSurvival Neuronal Survival CREB->NeuronalSurvival

Figure 1. Signaling pathway of 1,3-dipalmitoyl-2-oleoylglycerol (POP).

General Experimental Workflow for Preclinical Neuroprotection Studies

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in a preclinical setting.

Experimental_Workflow AnimalModel Animal Model of Neurological Disorder (e.g., MCAO for Stroke) Treatment Treatment with Test Compound (e.g., Lipid) AnimalModel->Treatment Behavioral Behavioral Assessment (Neurological Score, Morris Water Maze) Treatment->Behavioral Histological Histological Analysis (TTC Staining for Infarct Volume) Treatment->Histological Biochemical Biochemical & Molecular Analysis (Western Blot for Signaling Pathways) Treatment->Biochemical DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis Histological->DataAnalysis Biochemical->DataAnalysis

Figure 2. General experimental workflow for neuroprotection studies.

Conclusion

This comparative guide highlights the significant neuroprotective potential of this compound (represented by POP) and a range of other bioactive lipids. While direct cross-study comparisons should be made with caution due to variations in experimental design, the presented data provides a valuable resource for researchers in the field. 1,3-dipalmitoyl-2-oleoylglycerol demonstrates robust neuroprotective effects in a model of ischemic stroke, comparable to other well-studied lipids like DHA and oleic acid. The elucidation of its mechanism of action through the PI3K/Akt/CREB and p38 MAPK pathways offers promising avenues for therapeutic intervention. Further research, including head-to-head comparative studies, is warranted to fully delineate the relative efficacy and therapeutic potential of these diverse lipid molecules in various neurological conditions.

References

Safety Operating Guide

Personal protective equipment for handling 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling 1,3-Dipalmitin. Adherence to these procedures is crucial for maintaining a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for various procedures.

Equipment Specification Purpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[1]Protects eyes from dust and potential splashes.
Hand Protection Nitrile gloves.[2][3][4][5][6]Provides a barrier against skin contact.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator (e.g., FFP2/FFP3).[7][8][9][10]Prevents inhalation of fine dust particles.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Designate a Workspace: Conduct all handling and weighing of this compound within a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Assemble PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.

  • Prepare Equipment: Ensure all necessary equipment, such as spatulas, weigh boats, and containers, are clean and readily accessible.

2.2. Handling

  • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust by handling the powder gently.

  • Transferring: When transferring the powder, keep the container opening as close as possible to the receiving vessel to minimize the release of airborne particles.

  • Spill Management: In case of a small spill, gently sweep the solid material and place it into a labeled container for disposal.[11] Do not use compressed air to clean up spills, as this will disperse the dust. For larger spills, follow your institution's emergency procedures.

2.3. Storage

  • Container: Store this compound in a tightly sealed container to prevent contamination and exposure to moisture.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and disposable equipment, in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[11][12][13][14][15] Do not dispose of solid this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety office.

  • Empty Containers: Decontaminate empty containers by rinsing them with an appropriate solvent. Dispose of the rinsate as chemical waste. The cleaned container can then be discarded or recycled according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_equipment Gather Equipment prep_workspace->prep_equipment handling_weigh Weigh Compound prep_equipment->handling_weigh Proceed to Handling handling_transfer Transfer Compound handling_weigh->handling_transfer cleanup_spill Manage Spills handling_transfer->cleanup_spill If spill occurs cleanup_waste Collect Waste handling_transfer->cleanup_waste Generate waste storage_container Seal Container handling_transfer->storage_container After use cleanup_spill->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose storage_location Store Appropriately storage_container->storage_location

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.